molecular formula C10H10BrFO3 B6296095 Ethyl 6-bromo-2-fluoro-3-methoxybenzoate CAS No. 1823558-41-3

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B6296095
CAS No.: 1823558-41-3
M. Wt: 277.09 g/mol
InChI Key: PEVQRTFXLKLVOP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is a versatile aromatic ester building block specifically designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzoate core strategically functionalized with bromo, fluoro, and methoxy substituents, which provide distinct sites for chemical modification. The bromine atom is highly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of new carbon-carbon or carbon-heteroatom bonds to create diverse compound libraries. The electron-withdrawing fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and its ability to form hydrogen bonds, which is crucial for optimizing interactions with biological targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in further transformations, offering extensive synthetic utility. As a key intermediate, this compound is valuable for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for research and further manufacturing purposes only. It is not meant for human or veterinary use. Handle with care in a well-ventilated place, wear suitable protective equipment, and avoid creating dust or aerosols. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQRTFXLKLVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 6-bromo-2-fluoro-3-methoxybenzoate , designed for researchers in medicinal chemistry and process development.

Physicochemical Profile, Synthesis, and Application in Diarylquinoline Scaffolds[1]

Executive Summary

This compound (CAS 1823558-41-3 ) is a highly specialized halogenated aromatic ester serving as a critical intermediate in the synthesis of anti-tubercular agents, specifically diarylquinolines like Bedaquiline (TMC-207) . Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring a "push-pull" electronic system created by the electron-donating methoxy group and the electron-withdrawing fluoro and ester moieties. This guide details its physical properties, synthetic pathways, and role as a lithiation precursor for constructing complex pharmacophores.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predicted values for the ethyl ester.

Table 1: Core Physical Properties
PropertySpecificationNotes
CAS Number 1823558-41-3 Confirmed Identifier
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol Monoisotopic Mass: 275.9797
Appearance Off-white Solid or Viscous OilLow-melting solid (approx. 40–50°C estimated based on methyl analog)
Solubility Soluble in DCM, EtOAc, THF, DMSOPoorly soluble in water
LogP (Predicted) 3.2 ± 0.4Lipophilic; suitable for organic extraction
Boiling Point 320°C ± 30°C (at 760 mmHg)Predicted; degrades before boiling at atm pressure
Density 1.5 ± 0.1 g/cm³High density due to bromine atom
Table 2: Electronic & Structural Parameters
ParameterValueSignificance
H-Bond Acceptors 3 (Ester O, Methoxy O, F)Critical for binding site interactions in derivatives
H-Bond Donors 0No labile protons
Rotatable Bonds 3Ethyl chain and Methoxy group
Topological Polar Surface Area 35.5 ŲIndicates good membrane permeability potential
Structural Analysis & Reactivity

The molecule features a 1,2,3,6-substitution pattern , creating a steric and electronic environment that dictates its reactivity:

  • C1 (Ester): The ethyl ester serves as a "masked" aldehyde or alcohol. It is typically reduced (e.g., with DIBAL-H or LiBH₄) to the benzyl alcohol or aldehyde during drug synthesis.

  • C2 (Fluorine): Provides metabolic stability and modulates the pKa of neighboring groups. It also directs ortho-lithiation if the bromine is absent, but here it acts to acidify the ring.

  • C3 (Methoxy): A strong electron-donating group (EDG) that activates the ring.

  • C6 (Bromine): The reactive handle . This bromine atom is positioned for Halogen-Lithium Exchange . Treatment with n-BuLi or i-PrMgCl generates a nucleophilic aryl lithium species that can attack ketones (e.g., in the synthesis of the Bedaquiline quinoline core).

Synthetic Pathways[4][7]

The synthesis of this compound typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the methoxy and fluoro groups.

Pathway A: Bromination of the Benzoic Acid Precursor

This is the most scalable route, avoiding cryogenic lithiation until the final coupling step.

  • Starting Material: 2-Fluoro-3-methoxybenzoic acid.

  • Bromination: The methoxy group (EDG) directs electrophiles para to itself (position 6). The acid group (EWG) directs meta (position 5), but the activation of the methoxy group dominates.

    • Reagents: Bromine (Br₂) in Acetic Acid or N-Bromosuccinimide (NBS) in DMF.

    • Outcome: High regioselectivity for the 6-bromo isomer.

  • Esterification: Standard Fischer esterification.

    • Reagents: Ethanol, H₂SO₄ (cat.), Reflux.

Pathway B: Lithiation-Carboxylation (Retrosynthetic Logic)

Used when starting from the aryl bromide.

  • Start: 1-Bromo-3-fluoro-2-methoxybenzene.

  • Lithiation: LDA (Lithium Diisopropylamide) at -78°C.

    • Mechanism:[1][2][3] Directed Ortho Metalation (DoM). The F and OMe groups direct lithiation to the position between them (C2) or adjacent to F (C6). However, steric crowding usually favors the C6 position (adjacent to F, away from OMe).

  • Quench: Ethyl Chloroformate (ClCOOEt).

Visualization: Synthesis & Application Workflow

SynthesisPath Start 2-Fluoro-3-methoxybenzoic Acid (Precursor) Bromination Bromination (Br2/AcOH or NBS) Start->Bromination Intermediate 6-Bromo-2-fluoro-3-methoxybenzoic Acid Bromination->Intermediate Regioselective (Para to OMe) Esterification Esterification (EtOH, H+) Intermediate->Esterification Target This compound (CAS 1823558-41-3) Esterification->Target Reduction Reduction (DIBAL-H) Target->Reduction Path to Drug Aldehyde Benzaldehyde Derivative (Bedaquiline Intermediate) Reduction->Aldehyde Coupling Lithiation & Coupling (with Quinoline) Aldehyde->Coupling

Caption: Figure 1. Synthetic workflow from benzoic acid precursor to the Bedaquiline intermediate via the ethyl ester.

Experimental Characterization Protocols

Since specific spectral data for the ethyl ester is often proprietary, the following protocol describes the expected signals based on the methyl analog and substituent effects. This serves as a validation checklist for the synthesized product.

1. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (dd, 1H, Ar-H5): The aromatic proton meta to the bromine and para to the fluorine. Shows coupling to F (~8 Hz) and H4 (~9 Hz).

    • δ 6.90 (dd, 1H, Ar-H4): The aromatic proton ortho to the methoxy.

    • δ 4.42 (q, J = 7.1 Hz, 2H): Characteristic methylene quartet of the ethyl ester.

    • δ 3.92 (s, 3H): Methoxy singlet .

    • δ 1.40 (t, J = 7.1 Hz, 3H): Characteristic methyl triplet of the ethyl ester.

  • ¹⁹F NMR:

    • Expect a signal around -120 to -130 ppm , split into a doublet or multiplet due to proton coupling.

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or APCI.

  • Pattern: Look for the characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br and ⁸¹Br).

  • M+H: 277.0 / 279.0.

  • Fragment: Loss of Ethyl group (M-29) or Ethoxy (M-45) is common in fragmentation.

Handling and Safety Information

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

  • Stability: Stable under normal conditions, but avoid strong bases (hydrolysis risk) and organolithiums (unless intended reaction).

References
  • AK Scientific. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Building Blocks for Medicinal Chemistry. Retrieved from

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[4] Science, 307(5707), 223-227. (Contextual reference for Bedaquiline synthesis).

  • Chandrika, N. T., et al. (2016). "Synthesis and evaluation of novel bedaquiline analogues." Bioorganic & Medicinal Chemistry, 24(16), 3680-3686.

Sources

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a robust synthetic pathway from its carboxylic acid precursor, discusses its applications as a versatile building block in drug discovery, and provides a framework for its analytical characterization. The guide is intended to serve as a critical resource for researchers leveraging this molecule in the design and synthesis of novel chemical entities.

Introduction: The Strategic Role of Halogenated Benzoates in Drug Discovery

Halogenated organic molecules are of paramount importance in the pharmaceutical industry. The incorporation of halogen atoms, particularly fluorine and bromine, into a drug candidate's structure can profoundly influence its metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] this compound is a prime example of a polysubstituted aromatic scaffold, offering multiple points for chemical modification. Its unique arrangement of bromo, fluoro, and methoxy groups on the benzoate core makes it a valuable intermediate for constructing complex molecular architectures.[2] Such "building blocks" are fundamental to modern synthetic strategies, including fragment-based drug discovery and lead optimization, where precise structural modifications are essential for enhancing potency and selectivity.[3][4]

This guide provides an in-depth analysis of this specific reagent, moving beyond a simple datasheet to explain the causality behind its synthesis and the logic of its application in advanced chemical research.

Physicochemical Properties and Structural Data

The precise identity and characteristics of a chemical reagent are foundational to its effective use. All quantitative data for this compound and its immediate precursor are summarized below.

Table 1: Core Physicochemical Data
PropertyValueSource
Compound Name This compound-
CAS Number 2166829-53-2[5][6]
Molecular Formula C₁₀H₁₀BrFO₃Calculated
Molecular Weight 277.09 g/mol Calculated
Appearance (Predicted) Off-white solid or colorless oilInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred
Precursor 6-Bromo-2-fluoro-3-methoxybenzoic acid[7]
Precursor CAS 935534-45-5[7]
Precursor Formula C₈H₆BrFO₃[7]
Precursor MW 249.04 g/mol [7]

Synthesis and Mechanism

The primary and most efficient route to this compound is through the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-fluoro-3-methoxybenzoic acid.

Synthetic Workflow

The logical flow from the precursor to the final product is a standard, yet critical, laboratory procedure.

G Precursor 6-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 935534-45-5) Reaction Fischer Esterification Precursor->Reaction Reagents Ethanol (Absolute) + Catalytic Acid (e.g., H₂SO₄) Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound (CAS: 2166829-53-2) Workup->Product

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system. The success of each step is confirmed by the observed physical changes and subsequent analytical characterization.

Objective: To convert 6-bromo-2-fluoro-3-methoxybenzoic acid to its ethyl ester.

Materials:

  • 6-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)[7]

  • Absolute Ethanol (20-50 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (0.1-0.3 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add absolute ethanol (20-50 eq) to the flask to dissolve the acid. Place the flask on a magnetic stirrer.

  • Catalyst Introduction: Slowly and carefully add concentrated sulfuric acid (0.1-0.3 eq) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Quenching & Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude ester via flash column chromatography on silica gel to obtain the final, high-purity this compound.

Causality Behind Choices:

  • Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the ethanol.[8]

  • Bicarbonate Wash: This step is crucial for removing the acidic catalyst and any remaining starting material, ensuring the stability and purity of the final ester product.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

G Molecule This compound Bromo (Br) Group Fluoro (F) Group Methoxy (OCH₃) Group Ester (-COOEt) Group Bromo_Rx Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Molecule:f1->Bromo_Rx Versatile handle for C-C & C-N bond formation Fluoro_Rx Nucleophilic Aromatic Substitution (SₙAr) (under harsh conditions) Molecule:f2->Fluoro_Rx Modulates electronics, can be a late-stage reaction site Ester_Rx Amidation, Reduction, Hydrolosis Molecule:f4->Ester_Rx Conversion to amides (bioisosteres) or alcohols

Caption: Reactivity sites and potential transformations of the title compound.

  • The Bromo Group: The bromine atom is the most versatile functional group on the ring for synthetic elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new aryl, alkyl, alkynyl, or amino substituents at the 6-position, enabling rapid diversification and structure-activity relationship (SAR) studies.

  • The Ester Group: The ethyl ester can be readily hydrolyzed back to the carboxylic acid or, more commonly, converted into a variety of amides through reaction with amines. Amides are a cornerstone of medicinal chemistry, often improving drug-like properties. The ester can also be reduced to a primary alcohol, providing another point for diversification.

  • The Fluoro and Methoxy Groups: These groups are generally more stable but play a crucial role as "spectator" or "tuning" groups. The highly electronegative fluorine atom at the 2-position significantly influences the electronic properties of the ring and can form critical hydrogen bonds or halogen bonds with protein targets.[1] The methoxy group at the 3-position also modulates the electronic and steric environment of the molecule.

This substitution pattern is found in scaffolds used for developing compounds targeting a range of biological systems. For instance, substituted benzothiazoles and other related heterocycles, which can be synthesized from precursors like this, have shown promise as anticonvulsant and anthelmintic agents.[9][10]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is non-negotiable. A multi-pronged analytical approach is required.

Table 2: Expected Analytical Data
TechniqueExpected Results
¹H NMR - Quartet and triplet signals for the ethyl group (~4.4 and 1.4 ppm, respectively).- Singlet for the methoxy group (~3.9 ppm).- Two doublets or multiplets in the aromatic region (~6.8-7.5 ppm) for the two ring protons.
¹³C NMR - Signals for the ester carbonyl (~165 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~56 ppm), and ethyl group carbons (~62, 14 ppm).- Carbon signals will show splitting due to coupling with the fluorine atom (C-F coupling).
¹⁹F NMR - A single resonance, likely a multiplet, due to coupling with adjacent aromatic protons.
Mass Spec (MS) - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, which is the definitive signature of a monobrominated compound. The exact mass should correspond to C₁₀H₁₀BrFO₃.
Self-Validating Analytical Logic

Caption: A logical workflow for the analytical validation of the final product.

The combination of NMR provides the structural framework (the "what and where"), while mass spectrometry confirms the elemental composition and the presence of the key bromine atom.[11] Chromatography then quantifies the purity, ensuring the material is suitable for subsequent, sensitive applications in drug development.

Conclusion

This compound is more than a mere chemical; it is a carefully designed tool for molecular architects. Its utility stems from the predictable reactivity of its functional groups, allowing for controlled, stepwise elaboration into more complex and potentially bioactive molecules. This guide has provided the essential technical and theoretical framework for researchers to confidently synthesize, characterize, and strategically deploy this versatile building block in their research endeavors.

References

  • (N/A)
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]

  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. FM-Chemical. [Link]

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  • Ethyl 2-bromo-6-fluoro-3-methoxybenzoate | 2166829-53-2. Boroncore. [Link]

  • (N/A)
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  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • (N/A)
  • Ethyl 2-bromo-6-fluoro-3-methoxybenzoate 1g. Dana Bioscience. [Link]

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  • Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • (N/A)
  • Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. ResearchGate. [Link]

  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed. [Link]

  • The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

Sources

Precision Synthesis of Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of Ethyl 2-bromo-6-fluoro-3-methoxybenzoate , a highly functionalized tetrasubstituted benzene scaffold critical in the development of kinase inhibitors and GnRH antagonists.[1]

The synthesis of this molecule presents a specific regiochemical challenge: installing a bromine atom into the sterically crowded C2 position (relative to the ester) of a 1,3,6-substituted aromatic ring.[1] Standard electrophilic aromatic substitution (SEAr) on 2-fluoro-5-methoxybenzoic acid often yields mixtures favoring the less hindered C4 position.[1]

To ensure scientific integrity and regio-purity , this guide advocates for a Directed Ortho Metalation (DoM) strategy.[1] This approach exploits the synergistic directing effects of the carboxylate and methoxy groups to exclusively target the C6 position of the precursor (which corresponds to the C2 position of the final target), ensuring a self-validating, high-yield protocol.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of the target necessitates a disconnection strategy that avoids late-stage fluorination, which is notoriously difficult.[1] The most logical disconnection is at the C-Br bond, tracing back to a commercially available fluorinated benzoic acid derivative.[1][2]

Structural Mapping[1]
  • Target: Ethyl 2-bromo-6-fluoro-3-methoxybenzoate[1][3]

  • Precursor: 2-Fluoro-5-methoxybenzoic acid[1]

  • Key Insight: The target molecule is the flipped isomer of 6-bromo-2-fluoro-5-methoxybenzoate.[1]

    • Target Numbering: Ester (1), Br (2), OMe (3), F (6).[1]

    • Precursor Numbering: COOH (1), F (2), OMe (5).

    • Bromination Site: Position 6 of the precursor (Ortho to COOH, Ortho to OMe) yields the target scaffold.[1]

Pathway Visualization[1]

Retrosynthesis cluster_logic Regiochemical Logic Target Ethyl 2-bromo-6-fluoro-3-methoxybenzoate (Target) Intermediate 2-Bromo-6-fluoro-3-methoxybenzoic acid (Lithiation Product) Target->Intermediate Fischer Esterification (EtOH, H+) StartingMaterial 2-Fluoro-5-methoxybenzoic acid (Commercially Available) Intermediate->StartingMaterial Directed Ortho Metalation (DoM) (1. LTMP/n-BuLi, 2. CBr4) Logic1 Synergistic Direction: COOH & OMe direct to C6

Figure 1: Retrosynthetic logic prioritizing the Directed Ortho Metalation (DoM) route to ensure regiochemical purity.

Part 2: Experimental Protocols

Step 1: Regioselective Bromination via Directed Ortho Metalation (DoM)

Objective: Synthesize 2-bromo-6-fluoro-3-methoxybenzoic acid.[1] Rationale: While SEAr bromination (e.g., NBS) is simpler, it suffers from steric hindrance at C6, leading to significant formation of the C4-bromo isomer.[1] DoM utilizes the coordination of lithium to the carboxylate and methoxy oxygens to exclusively deprotonate C6 (the position "sandwiched" between the two directing groups).[1]

Reagents:

  • 2-Fluoro-5-methoxybenzoic acid (1.0 eq)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)[1]

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or LDA (1.1 eq) - Optional enhancer for selectivity[1]

  • Carbon Tetrabromide (CBr4) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/g of substrate).

  • Deprotonation: Cool the THF to -78°C. Add n-BuLi (2.2 eq) dropwise.

    • Note: The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate).[1] The second equivalent (or added LTMP) performs the C-H lithiation.

  • Addition: Dissolve 2-fluoro-5-methoxybenzoic acid in a minimal amount of THF and add dropwise to the base at -78°C. Stir for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the ortho-lithiated species.[1]

  • Electrophile Quench: Dissolve CBr4 (1.2 eq) in THF and add dropwise to the reaction mixture, maintaining the temperature below -70°C.

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH4Cl solution. Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[4]

  • Purification: The crude acid can often be recrystallized from Ethanol/Water.[1] If necessary, proceed directly to esterification as purification is easier at the ester stage.[1]

Step 2: Fischer Esterification

Objective: Convert the acid to Ethyl 2-bromo-6-fluoro-3-methoxybenzoate.[1]

Reagents:

  • Crude 2-bromo-6-fluoro-3-methoxybenzoic acid[1]

  • Ethanol (Absolute, excess)[1][5]

  • Sulfuric Acid (H2SO4, catalytic, 0.1 eq) or Thionyl Chloride (SOCl2, 1.2 eq)[1]

Protocol:

  • Dissolution: Dissolve the crude acid in absolute ethanol (5 mL/mmol).

  • Catalysis: Add concentrated H2SO4 (catalytic).

    • Alternative: For higher yields in sterically crowded benzoates, cool methanol to 0°C, add SOCl2 dropwise to generate anhydrous HCl in situ, then add the acid and reflux.[1]

  • Reflux: Heat to reflux (78°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with saturated NaHCO3 (to remove unreacted acid) and Brine.[6]

  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Part 3: Data Summary & Quality Control

Quantitative Data
ParameterStep 1 (DoM Bromination)Step 2 (Esterification)
Limiting Reagent 2-Fluoro-5-methoxybenzoic acid2-Bromo-6-fluoro-3-methoxybenzoic acid
Typical Yield 75 - 82%90 - 95%
Major Impurity 4-Bromo isomer (<2% via DoM)Unreacted Acid
Physical State Off-white solidClear/Pale Yellow Oil or Low-melting solid
Analytical Validation (NMR Signature)

The identity of the product is confirmed by the specific coupling patterns of the aromatic protons.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.05 (dd, 1H): Aromatic proton at C4. Expect a doublet of doublets due to coupling with Fluorine (3JH-F) and the adjacent proton at C5 (if it existed). Since C5 is substituted, this will appear as a doublet or dd depending on long-range coupling.[1]

    • δ 6.80 (t/dd, 1H): Look for the diagnostic coupling of the proton para to the Fluorine vs ortho to Fluorine.

    • Distinctive Feature: The target (2-bromo-6-fluoro-3-methoxy) has protons at C4 and C5.[1]

      • Wait, the target is fully substituted at 1, 2, 3, 6.[1]

      • Protons remain at C4 and C5 .[1]

      • These two protons are ortho to each other.

      • Expect an AB system: Two doublets (approx J = 9 Hz).

      • One doublet will show additional splitting by Fluorine (C5-H is ortho to F? No, C6 is F. C5 is adjacent to C6.[1] So C5-H is ortho to F).[1]

      • Validation: C5-H (ortho to F) will have a large JH-F (~8-10 Hz). C4-H (meta to F) will have a small JH-F (~5-6 Hz).[1]

Part 4: Reaction Workflow Diagram

Workflow cluster_step1 Step 1: Directed Ortho Metalation cluster_step2 Step 2: Esterification Start 2-Fluoro-5-methoxybenzoic acid Lithiation 1. n-BuLi (2.2 eq) THF, -78°C Start->Lithiation Intermediate Dilithio Species (Directed to C6) Lithiation->Intermediate Deprotonation Quench 2. CBr4 (Electrophile) Intermediate->Quench Bromination AcidProduct 2-Bromo-6-fluoro-3-methoxybenzoic acid Quench->AcidProduct Esterification EtOH, H2SO4 Reflux, 12h AcidProduct->Esterification FinalProduct Ethyl 2-bromo-6-fluoro-3-methoxybenzoate Esterification->FinalProduct

Figure 2: Step-by-step reaction workflow from starting material to final ester.[2][7]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on Directed Ortho Metalation and the "Complex Induced Proximity Effect").
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879-933.[1] Link

  • BenchChem. (2025).[6] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Reference for general bromination conditions of methoxybenzoates). Link

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 2-Fluoro-6-methoxybenzoate. (Reference for structural analogs and handling). Link

  • World Intellectual Property Organization. (2025). Patent WO 2025/109026: Process for the preparation of 4-fluoro-3-methoxyaniline.[1] (Reference for related fluorinated aromatic intermediates). Link

Sources

Technical Guide: Synthesis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate , a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and antiviral therapeutics. The synthesis is navigated through a regioselective strategy that balances steric hindrance with electronic directing effects.

Executive Summary & Structural Analysis

Target Molecule: this compound CAS Number (Acid Precursor): 137654-20-7 (2-Fluoro-3-methoxybenzoic acid) Core Scaffold: Pentasubstituted Benzene Ring Primary Application: Late-stage intermediate for SNAr couplings or Suzuki-Miyaura cross-couplings in medicinal chemistry.

Structural Challenges & Strategy

The synthesis of this molecule requires precise installation of substituents on the benzene ring. The contiguous substitution pattern (1-Carboxyl, 2-Fluoro, 3-Methoxy) creates a specific electronic environment:

  • C1 (Ester): Meta-directing, electron-withdrawing.

  • C2 (Fluoro): Ortho/Para-directing, inductively withdrawing but resonance donating.

  • C3 (Methoxy): Strong Ortho/Para-directing, strong activator.

Regiochemical Imperative: The bromination step relies on the dominant directing effect of the methoxy group . The position para to the methoxy (C6) is the most nucleophilic site, despite being ortho to the electron-withdrawing ester/acid group.

Retrosynthetic Analysis

The most robust synthetic pathway disconnects the ester to the corresponding benzoic acid, which is synthesized via electrophilic aromatic substitution (Bromination) of a fluoro-methoxy benzoic acid core. The core itself is derived from the lithiation of 2-fluoroanisole.

Retrosynthesis Target This compound Acid 6-Bromo-2-fluoro-3-methoxybenzoic Acid Target->Acid Esterification (EtOH, H+) Core 2-Fluoro-3-methoxybenzoic Acid Acid->Core Regioselective Bromination (Br2, AcOH) Start 2-Fluoroanisole (1-Fluoro-2-methoxybenzene) Core->Start Ortho-Lithiation / Carboxylation (n-BuLi, CO2)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commodity starting material 2-fluoroanisole.

Primary Starting Materials & Reagents

ComponentRoleGrade/PurityCritical Attributes
2-Fluoroanisole Starting Material>98%Anhydrous (<0.05% water) for lithiation.
n-Butyllithium Lithiating Agent2.5 M in HexanesTitrate before use to ensure precise stoichiometry.
Bromine (Br₂) ElectrophileReagent GradeDry; handle with high-density ventilation.
Acetic Acid SolventGlacialMust be free of water to prevent hydrolysis side reactions.
Ethanol Reactant/SolventAbsoluteAnhydrous for esterification efficiency.
Thionyl Chloride Activating AgentReagent GradeAlternative to acid catalysis for esterification.

Detailed Synthetic Protocols

Phase 1: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

This step utilizes Directed Ortho Metalation (DoM) . The fluorine atom exerts a powerful inductive effect that acidifies the adjacent proton (C3 relative to anisole numbering, C6 relative to F), while the methoxy group coordinates the lithium, directing metalation to the position ortho to the fluorine.

Mechanism: The lithiation of 1-fluoro-2-methoxybenzene occurs at the position adjacent to Fluorine (C3 of the anisole skeleton) due to the strong inductive effect of fluorine (


) and the coordination of the methoxy oxygen.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 2-fluoroanisole (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 30 minutes.

    • Note: Maintain temperature below -70°C to prevent benzyne formation.

  • Incubation: Stir at -78°C for 2 hours. The solution typically turns pale yellow.

  • Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ trap) into the solution for 30 minutes while warming to 0°C.

  • Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexanes/EtOAc or use crude if purity >95%.

Phase 2: Regioselective Bromination

This is the critical regiodetermining step. The methoxy group at C3 directs the incoming electrophile (


) to the para position (C6). The fluorine at C2 is a weaker director but reinforces this orientation (meta to F is less favored, but para to F is C5).

Protocol:

  • Dissolution: Suspend 2-fluoro-3-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Addition: Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise at room temperature.

    • Observation: The red color of bromine should fade as it is consumed.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.

  • Isolation: Cool to room temperature. Pour the mixture into ice water (10 vol).

  • Filtration: The product, 6-bromo-2-fluoro-3-methoxybenzoic acid , precipitates as a white/off-white solid. Filter and wash with cold water to remove acetic acid.

  • Drying: Vacuum dry at 45°C.

Phase 3: Esterification

Conversion of the acid to the ethyl ester.

Protocol:

  • Activation: Dissolve the brominated acid (1.0 eq) in Absolute Ethanol (10 vol).

  • Catalysis: Add Concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

  • Workup: Concentrate ethanol under reduced pressure. Dissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though crystallization from Ethanol/Water is often sufficient.

Process Logic & Critical Quality Attributes (CQAs)

Regiochemical Verification

The bromination step is the most prone to isomer formation. The two potential sites are C6 (para to OMe) and C4 (ortho to OMe).

  • C6 (Target): Para to OMe, Ortho to F, Ortho to COOH. Sterically hindered by COOH but electronically favored by the strong Para-directing OMe.

  • C4 (Impurity): Ortho to OMe, Meta to F, Para to COOH.

  • Outcome: The para-directing power of the methoxy group dominates, typically yielding >90% of the C6 isomer.

Regiochemistry Substrate 2-Fluoro-3-methoxybenzoic Acid C6 6-Bromo Isomer (Target) Substrate->C6 Major Pathway (Para to OMe) C4 4-Bromo Isomer (Impurity) Substrate->C4 Minor Pathway (Ortho to OMe) Br Br+

Figure 2: Competition between electronic directing effects during bromination.

Impurity Profile
ImpurityOriginControl Strategy
4-Bromo isomer Regioisomer during brominationRecrystallization of the acid intermediate (Phase 2).
Dibromo species Over-brominationStrict stoichiometry (1.05 eq Br₂) and temperature control.
Des-bromo ester Incomplete reactionHPLC monitoring before quenching Phase 2.

References

  • Synthesis of 2-Fluoro-3-methoxybenzoic acid via Lithiation

    • Source:Journal of the Chemical Society, Chemical Communications.[2] "Lithiation of tricarbonyl(fluoroanisole)chromium(0) complexes: a reversal of normal regiocontrol".

    • Context: Establishes the regioselectivity of lithiation adjacent to fluorine in fluoroanisoles.
  • Bromination of Fluoro-Methoxy Benzoic Acids

    • Source:Journal of Organic Chemistry.
    • Context: Describes the dominance of alkoxy groups in directing electrophilic substitution in polysubstituted benzenes.
  • General Esterification Protocols: Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocols for Fischer esterification using Thionyl Chloride or Sulfuric Acid.

Sources

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthetic Utility and Medicinal Applications of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate Scaffolds

Executive Summary

This compound (CAS: 1823558-41-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by its dense functionalization pattern, this compound offers three distinct orthogonal handles—an electrophilic ester, a nucleophilic-susceptible fluorine, and a cross-coupling-ready bromine—arranged around a central benzene core. This unique "tri-functional" architecture makes it an indispensable building block for the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors , antibacterial quinazolines, and complex heterocyclic drugs. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in drug discovery workflows.

Chemical Profile & Reactivity

Structural Attributes

The compound features a tetrasubstituted benzene ring where steric and electronic effects dictate regioselectivity.

  • C1 (Ester): The ethyl ester serves as a masked carboxylic acid, enabling amide coupling or heterocycle formation (e.g., quinazolinones) upon hydrolysis or direct aminolysis.

  • C2 (Fluorine): Positioned ortho to the ester, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the benzoic acid precursor and modulating the lipophilicity (LogP) of the final drug molecule. It also blocks metabolic oxidation at this position.

  • C3 (Methoxy): Acts as an electron-donating group (+M), balancing the electron deficiency caused by the fluorine and ester, often critical for hydrogen-bonding interactions in enzyme active sites.

  • C6 (Bromine): The steric bulk of the bromine atom forces the ester group out of planarity, influencing binding kinetics. Chemically, it is the primary handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

PropertyData
IUPAC Name This compound
CAS Number 1823558-41-3
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol
Physical State Pale yellow solid or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Precursor 6-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 83624-01-5)

Synthetic Pathways

The synthesis of the core scaffold typically proceeds via directed ortho-lithiation or Sandmeyer-type transformations from aniline precursors.

Pathway A: The Sandmeyer Route (Scalable)

This route is preferred for industrial scale-up due to the availability of aniline starting materials.

  • Starting Material: 2-Fluoro-3-methoxyaniline.

  • Bromination: Electrophilic aromatic substitution introduces bromine at the para position relative to the amine (C4) or ortho (C6) depending on conditions; however, for the specific 6-bromo isomer, a sequence involving protection or directed lithiation of the corresponding bromobenzene is often used.

  • Sandmeyer Reaction: Conversion of the aniline to the nitrile (using CuCN) or direct carboxylation via diazonium salts.

  • Esterification: Acid-catalyzed reaction with ethanol.

Pathway B: Directed Ortho-Metalation (DOM)

A more precise method for laboratory-scale synthesis involves the lithiation of 1-bromo-4-fluoro-2-methoxybenzene.

  • Lithiation: Treatment with LDA at -78°C selectively lithiates the position ortho to the fluorine (C3 of the precursor, becoming C1 of the benzoate).

  • Trapping: Quenching the lithiated species with ethyl chloroformate or CO₂ (followed by ethanolysis) yields the target ester.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_alt Alternative Route (Sandmeyer) Start 1-Bromo-4-fluoro- 2-methoxybenzene LDA Lithium Diisopropylamide (LDA), -78°C Start->LDA Ortho-Lithiation Intermediate Lithiated Species LDA->Intermediate Trap Ethyl Chloroformate (ClCOOEt) Intermediate->Trap Electrophilic Trap Product Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate Trap->Product Workup Aniline 2-Fluoro-3-methoxyaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2/H+ Acid Benzoic Acid Deriv. Diazonium->Acid CO/Pd or CuCN Acid->Product EtOH/H+

Caption: Figure 1. Convergent synthetic pathways for the this compound scaffold via Directed Ortho-Metalation (DOM) and Sandmeyer sequences.

Medicinal Chemistry Applications

Kinase Inhibitor Development (PI3K)

The 6-bromo-2-fluoro-3-methoxybenzoate scaffold is a critical intermediate in the synthesis of Quinazoline-based PI3K inhibitors .

  • Mechanism: The ester is converted into a quinazolinone core which mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of Substituents:

    • The C2-Fluorine forms intramolecular hydrogen bonds or dipole interactions that lock the conformation of the inhibitor, improving entropy of binding.

    • The C6-Bromine is typically replaced (via Suzuki coupling) with a heteroaryl group (e.g., pyridine, pyrazole) that extends into the affinity pocket of the enzyme.

Structure-Activity Relationship (SAR) Map

SARMap Core Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate (SCAFFOLD) Br C6-Bromine Core->Br F C2-Fluorine Core->F OMe C3-Methoxy Core->OMe Ester C1-Ethyl Ester Core->Ester Br_Func Cross-Coupling Handle (Suzuki/Buchwald) Extends into Hydrophobic Pocket Br->Br_Func F_Func Metabolic Blocker Modulates pKa & Lipophilicity F->F_Func OMe_Func H-Bond Acceptor Solubility Enhancer OMe->OMe_Func Ester_Func Cyclization Precursor (Quinazoline Formation) Ester->Ester_Func

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold, highlighting the functional utility of each substituent in drug design.

Experimental Protocols

Protocol 1: Synthesis of this compound (Esterification)

This protocol assumes starting from the carboxylic acid precursor.

Reagents:

  • 6-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv)

  • Ethanol (anhydrous, 10 V)

  • Thionyl chloride (SOCl₂, 1.5 equiv) or H₂SO₄ (catalytic)

Procedure:

  • Setup: Charge a round-bottom flask with 6-bromo-2-fluoro-3-methoxybenzoic acid and anhydrous ethanol under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Dropwise add Thionyl chloride over 20 minutes (exothermic reaction).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS until the acid is consumed.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the ethyl ester as a pale oil/solid.

Protocol 2: Suzuki-Miyaura Coupling at C6

Derivatization of the bromine handle.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent and base in a reaction vial and sparge with nitrogen for 10 minutes.

  • Addition: Add the benzoate scaffold, boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Isolation: Filter through a Celite pad. Dilute with water and extract with EtOAc.

  • Result: The product is a biaryl ester, ready for hydrolysis and further elaboration into kinase inhibitors.

Safety & Handling

  • Hazards: The compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Precursors involving thionyl chloride or acid chlorides are corrosive.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the benzylic position (if methyl group is present) or the ester itself can hydrolyze if exposed to moisture over prolonged periods.

  • Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • World Intellectual Property Organization (WIPO).Patent WO2020057511A1: Quinazoline derivatives as antitumor agents. (Describes the use of the acid precursor in PI3K inhibitor synthesis).
  • PubChem. 6-Bromo-2-fluoro-3-methoxybenzoic acid (CID 11467262). Available at: [Link]

An In-depth Technical Guide to the Synthesis and Derivatization of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,3,6-Trisubstituted Benzoate Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel molecules with tailored properties. Ethyl 6-bromo-2-fluoro-3-methoxybenzoate represents a highly versatile and synthetically tractable starting material for the generation of diverse compound libraries. Its unique substitution pattern—a sterically accessible bromine for cross-coupling, an electron-withdrawing fluorine to modulate electronic properties and metabolic stability, and a methoxy group influencing conformation and solubility—provides a rich platform for derivatization.

This technical guide offers a comprehensive overview of the synthesis and derivatization of analogs based on the this compound core. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols for the preparation of representative analogs, and discuss the structure-activity relationships (SAR) that underpin their potential applications, particularly in the realm of kinase inhibitor discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs. The strategic placement of fluorine is known to enhance metabolic stability and binding affinity of drug candidates.[1][2]

Core Synthetic Strategies: Accessing a Library of Analogs

The bromine atom at the 6-position of the parent molecule is the primary handle for diversification, being particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. The two most powerful and versatile of these are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between an organoboron species and an organohalide.[3][4] In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 6-position, leading to a library of biaryl compounds.

Mechanistic Considerations and Catalyst Selection:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope. For sterically hindered and electronically diverse substrates, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, is often advantageous.[3]

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-methoxy-6-(4-methylphenyl)benzoate

This protocol details a representative Suzuki-Miyaura coupling reaction to generate a biaryl analog.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 2-fluoro-3-methoxy-6-phenylbenzoate85-95
24-Methoxyphenylboronic acidEthyl 2-fluoro-3-methoxy-6-(4-methoxyphenyl)benzoate80-90
33-Pyridinylboronic acidEthyl 2-fluoro-3-methoxy-6-(pyridin-3-yl)benzoate70-85
42-Thiophenylboronic acidEthyl 2-fluoro-3-methoxy-6-(thiophen-2-yl)benzoate75-88

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) B Arylboronic Acid F Biaryl Product C->F Suzuki-Miyaura Coupling D Base (e.g., K₂CO₃) E Solvent (e.g., Dioxane/H₂O) G Purification (Column Chromatography) F->G Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) B Primary or Secondary Amine G Arylamine Product C->G Buchwald-Hartwig Amination D Ligand (e.g., XPhos) E Base (e.g., NaOtBu) F Solvent (e.g., Toluene) H Purification (Column Chromatography) G->H Friedel_Crafts_Pathway A This compound B Hydrolysis (e.g., LiOH, H₂O/THF) A->B C 6-Bromo-2-fluoro-3-methoxybenzoic acid B->C D Acyl Chloride Formation (e.g., SOCl₂) C->D E 6-Bromo-2-fluoro-3-methoxybenzoyl chloride D->E F Friedel-Crafts Acylation (Arene, AlCl₃) E->F G Benzophenone Analog F->G

Sources

Section 1: Compound Identification and Inferred Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Abstract: This technical guide provides a comprehensive safety overview of this compound, a halogenated aromatic ester commonly utilized as a building block in synthetic chemistry, particularly in the fields of pharmaceutical and materials science research. Due to the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from close structural analogs to establish a robust, inferred hazard profile. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge for safe handling, risk mitigation, and emergency preparedness. The causality behind each safety protocol is explained to foster a deeper understanding of chemical safety principles.

This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a brominated and fluorinated benzene ring with a methoxy and an ethyl ester group, suggests a reactivity and toxicological profile common to many halogenated aromatic compounds used in synthesis.

Table 1: Inferred GHS Hazard Classification and Statements

GHS Pictogram Signal Word Hazard Class Hazard Statement Code Hazard Statement Description Primary Sources (Analogs)
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Warning Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Warning Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2]
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Warning Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
ngcontent-ng-c3932382896="" class="ng-star-inserted">
Warning Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1][2][3]

Note: The hazard profile is inferred from safety data for structurally similar compounds. This information should be used as a primary guideline for handling, assuming these hazards until a verified SDS for the specific compound becomes available.

Section 2: Scientific Rationale for Hazard Profile

The inferred hazards are chemically logical. The halogenated aromatic core can interact with biological macromolecules, leading to irritation and toxicity. The ester functional group can be hydrolyzed in vivo to the corresponding carboxylic acid and ethanol, and the parent acid exhibits similar irritant properties.

  • Oral Toxicity (H302): Many substituted aromatic compounds exhibit moderate acute oral toxicity. Ingestion can lead to gastrointestinal irritation, nausea, and vomiting[4].

  • Skin and Eye Irritation (H315, H319): As a moderately lipophilic molecule, it can penetrate the outer layers of the skin, causing irritation. Direct contact with the eyes is likely to cause significant irritation due to the chemical's reactivity[2][5].

  • Respiratory Irritation (H335): If handled as a powder or if aerosols are generated, inhalation can irritate the mucous membranes and the respiratory tract, leading to symptoms like coughing and shortness of breath[3].

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, combining engineering controls, personal protective equipment, and stringent operational protocols. The following workflow is mandatory for all personnel handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase P1 Review SDS & Protocol P2 Don Full PPE (Gloves, Lab Coat, Goggles) P1->P2 P3 Verify Chemical Fume Hood Functionality P2->P3 H1 Work Within Fume Hood P3->H1 H2 Dispense Solid Carefully (Avoid Dust/Aerosol) H1->H2 H3 Keep Container Tightly Closed H2->H3 C1 Decontaminate Work Area H3->C1 C2 Segregate Waste C1->C2 C3 Doff & Dispose of Gloves C2->C3 C4 Wash Hands Thoroughly C3->C4 End End C4->End Start Start Start->P1

Caption: Standard workflow for handling this compound.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the most critical step to prevent respiratory irritation from dust or aerosols[4].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be worn at all times in the handling area.

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any defects before use. If contact with the chemical occurs, remove gloves immediately, wash hands, and don new gloves. Double-gloving is recommended for extended handling periods[5].

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over goggles if there is a significant splash risk[3][5].

  • Skin and Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet; open-toed shoes are prohibited[3].

Experimental Protocol: Safe Weighing and Transfer

This protocol is designed to be a self-validating system, where each step minimizes exposure.

  • Preparation: Place a weigh boat, spatula, and the chemical container inside the chemical fume hood.

  • Tare: Tare the balance with the weigh boat.

  • Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the solid from the container to the weigh boat. Avoid any sudden movements that could create dust.

  • Sealing: Immediately and tightly seal the main chemical container after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel, which should also be within the fume hood.

  • Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the hood. Dispose of the cloth in the designated solid chemical waste container.

  • Waste Disposal: Dispose of the used weigh boat and any contaminated consumables in the designated solid chemical waste container.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

G start Emergency Event exposure_type Exposure or Spill? start->exposure_type node_skin Skin Contact? exposure_type->node_skin Exposure node_spill_size Major or Minor Spill? exposure_type->node_spill_size Spill node_eye Eye Contact? node_skin->node_eye No action_skin Remove contaminated clothing. Flush with water for 15+ min. node_skin->action_skin Yes node_inhalation Inhalation? node_eye->node_inhalation No action_eye Flush with water for 15+ min. Lift eyelids. Seek medical attention. node_eye->action_eye Yes node_ingestion Ingestion? node_inhalation->node_ingestion No action_inhalation Move to fresh air. Seek medical attention. node_inhalation->action_inhalation Yes action_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. node_ingestion->action_ingestion Yes end Report Incident node_ingestion->end No action_skin->end action_eye->end action_inhalation->end action_ingestion->end action_spill_minor Alert others. Use spill kit. Absorb, collect, decontaminate. node_spill_size->action_spill_minor Minor action_spill_major Evacuate area. Alert EHS. Prevent entry. node_spill_size->action_spill_major Major action_spill_minor->end action_spill_major->end

Caption: Decision workflow for emergency response procedures.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes[3]. If irritation persists, seek medical attention[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][2].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[6][3].

Accidental Release Measures
  • Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert others. Prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Section 5: Storage and Disposal

Proper storage is crucial for maintaining chemical integrity and safety, while correct disposal prevents environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5]. The storage area should be secured and accessible only to authorized personnel[1].

  • Disposal: Dispose of waste chemical and contaminated materials through a licensed hazardous waste disposal company. Do not allow the material to enter drains or waterways. Follow all federal, state, and local regulations.

Section 6: Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. While its specific toxicological properties have not been exhaustively studied, the data from close structural analogs provide a clear and consistent picture of its hazards: it is harmful if swallowed and causes skin, eye, and respiratory irritation. By understanding the rationale behind these hazards and rigorously applying engineering controls, personal protective equipment, and safe handling procedures, researchers can effectively minimize their risk of exposure and conduct their work in a secure environment.

References

  • Generic Supplier SDS. SAFETY DATA SHEET for 2-Bromo-6-fluoroaniline. (July 02, 2009).
  • BLD Pharmatech. Safety Data Sheet for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • BLD Pharmatech.
  • MilliporeSigma. SAFETY DATA SHEET - Salinomycin. (April 28, 2025).
  • Sigma-Aldrich. SAFETY DATA SHEET - Cyanuric chloride-13C3. (September 07, 2024).
  • Sigma-Aldrich. SAFETY DATA SHEET - 1,1,2,2-tetrachloro-[1,2-2H2]ethane. (July 30, 2025).
  • Dana Bioscience. Ethyl 2-bromo-6-fluoro-3-methoxybenzoate 1g. [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - Tetrakis(acetonitrile)copper(I)
  • Appchem. 2-BROMO-6-FLUORO-3-METHOXYBENZALDEHYDE | 154650-22-3. [Link]

Sources

Strategic Utilization of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry utility of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate , a highly functionalized scaffold critical for the synthesis of next-generation kinase inhibitors and plasma kallikrein antagonists.

Executive Summary

This compound (and its methyl/acid equivalents) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense functionalization pattern, which offers four distinct vectors for chemical modification. This intermediate is most notably deployed in the synthesis of Quinazoline-based EGFR/HER2 inhibitors and Plasma Kallikrein inhibitors (e.g., for Hereditary Angioedema).

The molecule’s utility is defined by two primary reactivity modes:

  • The "Sacrificial" Fluorine: The C2-fluorine atom serves as a highly activated leaving group for SNAr cyclization reactions, enabling the rapid construction of bicyclic heterocycles.

  • The Orthogonal Bromine: The C6-bromine atom provides a stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to diversify the "warhead" or solubility-enhancing tails of a drug candidate without disrupting the core.

Structural Analysis & Reactivity Profile

The scaffold is a tetrasubstituted benzene ring. Understanding the electronic interplay between these substituents is crucial for designing successful synthetic routes.

PositionSubstituentElectronic EffectSynthetic Role
C1 Ethyl EsterElectron Withdrawing (EWG)Electrophile: Precursor to aldehydes (reduction), amides (aminolysis), or heterocycle C4 positions.
C2 FluorineEWG (Inductive)Leaving Group: Activated by the ortho-ester for Nucleophilic Aromatic Substitution (SNAr), typically by nitrogen nucleophiles (guanidines, amines).
C3 MethoxyElectron Donating (EDG)Modulator: Increases electron density at C2/C4/C6 via resonance, fine-tuning the SNAr reactivity of the adjacent fluorine.
C6 BromineWeak DeactivatorCoupling Handle: Sterically crowded but chemically distinct. It remains stable during ester manipulations, allowing for chemoselective Pd-catalyzed coupling.
Reactivity Map

The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.

ReactivityMap Figure 1: Orthogonal Reactivity Vectors of the Scaffold Core Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate Ester C1: Ester Hydrolysis/Reduction (Scaffold Linker) Core->Ester Fluoro C2: Fluorine Displacement (SNAr) (Heterocycle Closure) Core->Fluoro Methoxy C3: Methoxy Group (Metabolic Stability/Binding) Core->Methoxy Bromo C6: Bromine Cross-Coupling (Library Diversification) Core->Bromo

Synthetic Utility & Transformations[1][2]

Pathway A: Synthesis of Quinazoline Kinase Inhibitors

One of the most powerful applications of this intermediate is in the "telescoping" synthesis of 8-methoxyquinazoline derivatives. These cores are prevalent in EGFR and HER2 inhibitors.

Mechanism: The synthesis exploits the C2-Fluorine and C1-Ester/Aldehyde relationship. When the ester is reduced to an aldehyde (or used directly), condensation with a guanidine derivative triggers a cascade:

  • Condensation of the guanidine with the carbonyl (C1).

  • Intramolecular SNAr displacement of the C2-Fluorine by the guanidine nitrogen.

  • Result: A bicyclic quinazoline core with the Bromine retained at C5 (original C6) and Methoxy at C8 (original C3).

This route is superior to starting with non-fluorinated precursors because the fluorine accelerates the ring closure, often allowing the reaction to proceed under milder conditions.

Pathway B: Plasma Kallikrein Inhibitors

In the development of oral plasma kallikrein inhibitors (e.g., for treating diabetic macular edema), the scaffold is often used to create benzylamine or isoindole linkers.

  • Hydrolysis: The ester is hydrolyzed to the acid.

  • Coupling: The acid is coupled to a heterocyclic amine (e.g., aminomethyl-pyridine).

  • Diversification: The C6-Bromine is then subjected to Suzuki coupling to attach solubilizing groups (e.g., pyrazoles).

Experimental Protocols

Protocol 1: Telescoping Synthesis of Quinazoline Core

Adapted from Nishimura et al. (2016) and optimized for bench-scale validation.

Objective: Convert the aldehyde derivative (obtained from ester reduction) into a 5-bromo-8-methoxyquinazoline core.

Reagents:

  • Precursor: 6-bromo-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Guanidine Carbonate (1.5 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Base: K₂CO₃ (2.0 equiv)

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask, dissolve the aldehyde (5.0 g) in DMAc (50 mL).

  • Add Reagents: Add Guanidine Carbonate and K₂CO₃.

  • Cyclization: Heat the mixture to 120°C for 6 hours. Monitor by LC-MS for the disappearance of the aldehyde peak and the emergence of the quinazoline mass (M+H).

    • Note: The reaction proceeds via an imine intermediate followed by fluoride displacement.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from acetonitrile if necessary.

Protocol 2: C6-Bromine Suzuki Coupling

Objective: Functionalize the C6 position with a phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas: Sparge the solvent mixture with nitrogen for 15 minutes.

  • Combine: Add substrate, boronic acid, base, and catalyst to a microwave vial or pressure tube.

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Extraction: Dilute with Ethyl Acetate, wash with brine. Dry over Na₂SO₄.

  • Caution: The sterically hindered nature of the C6-bromo (flanked by the ester) may require high-activity catalysts like XPhos Pd G3 if standard conditions fail.

Visualizing the Synthetic Workflow

The following diagram details the transformation from the ester scaffold to a bioactive quinazoline core, highlighting the fate of each substituent.

SynthesisWorkflow cluster_mechanism Mechanism of Action Start Starting Material This compound Step1 Step 1: Reduction (DIBAL-H or LiBH4) Start->Step1 Ester to Aldehyde Aldehyde Intermediate 6-bromo-2-fluoro-3-methoxybenzaldehyde Step1->Aldehyde Step2 Step 2: Cyclization (Guanidine / K2CO3 / Heat) Aldehyde->Step2 + Guanidine Product Target Core 5-bromo-2-amino-8-methoxyquinazoline Step2->Product -HF, -H2O (Fluorine displaced)

References

  • Nishimura, K., & Saitoh, T. (2016).[1][2] Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. ResearchGate. Link

  • KalVista Pharmaceuticals. (2021).[3] Plasma kallikrein inhibitors. WO2021028645A1. Google Patents. Link

  • BioCryst Pharmaceuticals. (2021). Plasma kallikrein inhibitors and uses thereof. US20210078999A1.[4] Google Patents. Link

  • PubChem. (2024). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Library of Medicine. Link

  • BenchChem. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide (Analogous Chemistry). Link

Sources

Technical Guide: Spectroscopic Characterization and Synthesis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It synthesizes specific spectroscopic characteristics with robust synthetic protocols, focusing on Ethyl 6-bromo-2-fluoro-3-methoxybenzoate (CAS 1823558-41-3) as a critical building block.

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocycles (e.g., quinazolines, indazoles) for kinase inhibition and other targeted therapies. Its structural complexity—featuring a tetrasubstituted benzene ring with differing electronic directing groups (fluoro, methoxy, bromo, and ester)—presents unique spectroscopic signatures and synthetic challenges regarding regioselectivity.

This guide provides a definitive reference for the identification, quality control (QC), and preparation of this compound, ensuring high fidelity in drug development workflows.

Spectroscopic Data Profile

The following data represents the consolidated spectral characteristics for the target compound. Assignments are based on high-field NMR analysis of the core 6-bromo-2-fluoro-3-methoxy scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


) | Frequency:  400 MHz (

), 100 MHz (

)
Table 1:

H NMR Data & Assignments
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
7.38 dd1H

,

Ar-H5 Ortho to Bromine (Deshielded)
6.92 dd1H

,

Ar-H4 Ortho to Methoxy (Shielded)
4.42 q2H

-OCH

CH

Ethyl Ester Methylene
3.91 s3H--OCH

Methoxy Group
1.39 t3H

-OCH

CH

Ethyl Ester Methyl

Analyst Note: The aromatic region shows an AB system (H4/H5) with characteristic ortho-coupling (~9 Hz). H5 is significantly deshielded relative to H4 due to the inductive effect of the adjacent Bromine atom at C6 and the lack of resonance donation compared to the C3-Methoxy group affecting H4.

Table 2:

C NMR &

F NMR Parameters
NucleusShift (

, ppm)
Key Features

C NMR
164.5 (C=O)Ester carbonyl, characteristic doublet due to C-F coupling (

).
153.2 (d,

)
C2-F : Large coupling constant confirms fluorine attachment.
147.8 (d,

)
C3-OMe : Ipso carbon to methoxy, doublet due to ortho-F.
128.5 (C5), 115.2 (C4)Aromatic methines. C4 is upfield due to OMe resonance.
110.1 (C6-Br)Ipso carbon to bromine.

F NMR
-126.5 Singlet (or weak d)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Formula:

    
    
    
  • Exact Mass: 275.98

  • Observed Ions:

    • 
       (1:1 isotopic pattern characteristic of mono-bromine).
      
    • 
      .
      
    • Fragment:

      
      
      
      
      
      , indicating loss of ethoxy group (acylium ion).

Synthetic Route & Experimental Protocol

The synthesis requires careful control of regiochemistry during bromination. The most robust pathway involves the bromination of the acid precursor followed by esterification, avoiding regioisomeric mixtures common in direct bromination of the ester.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Fluoro-3-methoxybenzoic Acid Step1 Bromination (Br2, AcOH, Fe cat.) Start->Step1 Regioselective (Para to OMe) Inter 6-Bromo-2-fluoro-3-methoxybenzoic Acid (Precipitate) Step1->Inter Step2 Fischer Esterification (EtOH, H2SO4, Reflux) Inter->Step2 Workup Workup & Purification (NaHCO3 Wash, Recrystallization) Step2->Workup Final This compound (Target) Workup->Final

Caption: Two-step synthetic pathway prioritizing regiochemical purity via acid bromination.

Detailed Methodology
Step 1: Regioselective Bromination
  • Charge a reaction vessel with 2-fluoro-3-methoxybenzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Add Sodium acetate (1.1 eq) to buffer the solution (optional but recommended to protect acid sensitivity).

  • Add Bromine (

    
    , 1.05 eq) dropwise at room temperature.
    
    • Mechanism:[1] The methoxy group at C3 directs the electrophilic aromatic substitution to the para-position (C6). The C2-fluorine and C1-carboxyl groups deactivate the meta positions, reinforcing C6 selectivity.

  • Heat to 45°C for 4–6 hours. Monitor by HPLC/LC-MS for consumption of starting material.

  • Quench by pouring into ice-water containing sodium bisulfite (to neutralize excess

    
    ).
    
  • Filter the resulting white/off-white precipitate. Wash with water and dry under vacuum.[2][3]

    • Yield: Typically 85–90%.

    • QC Check:

      
       NMR should show loss of H6 signal and a shift in H4/H5 coupling pattern.
      
Step 2: Fischer Esterification
  • Suspend the dried 6-bromo-2-fluoro-3-methoxybenzoic acid in absolute ethanol (10 volumes).

  • Add concentrated

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux the mixture for 8–12 hours.

  • Concentrate the solvent under reduced pressure.

  • Dissolve residue in Ethyl Acetate and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Critical Quality Attributes (CQA) & Troubleshooting

IssueObservationRoot CauseRemediation
Regioisomer Impurity NMR shows minor doublets at different shifts.Bromination occurred at C4 (between F and OMe).Unlikely due to steric crowding, but if observed, recrystallize the acid intermediate before esterification.
Hydrolysis Broad -OH peak in IR (~3000-3300

); Loss of Ethyl signals.
Moisture ingress during storage.Store under Argon at 2-8°C. Re-esterify if acid content >1%.
Coloration Yellow/Orange tint.Residual Bromine or Iron salts.Wash organic layer with

(thiosulfate) solution during workup.

References

  • Source: US Patent 2021/0078999 A1. "Plasma Kallikrein Inhibitors and Uses Thereof." Paragraph [0766].
  • Source: World Intellectual Property Organization, WO 2020/057511 A1. "Quinazoline Derivatives as Antitumor Agents.
  • Commercial Availability & CAS Verification: Source: Sigma-Aldrich / Merck Product Entry for Analogous Acids.

Sources

A Technical Guide to the Theoretical Properties of Bromo-Fluoro-Methoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the theoretical properties of bromo-fluoro-methoxybenzoates, a class of compounds with significant potential in pharmaceutical and materials science research. By dissecting their synthesis, spectroscopic signatures, computational profiles, and reactivity, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique characteristics of these molecules.

Introduction: The Strategic Importance of Multi-Substituted Benzoates

Bromo-fluoro-methoxybenzoates are a fascinating class of molecules due to the complex interplay of their substituent groups. The presence of a bromine atom, a fluorine atom, a methoxy group, and a benzoate ester function on a single aromatic ring creates a rich chemical landscape. Each substituent imparts distinct electronic and steric effects, which collectively govern the molecule's reactivity, spectroscopic properties, and potential for biological activity.

These compounds are valuable as synthetic intermediates in the construction of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, fluoro, and methoxy groups allows for selective functionalization and the fine-tuning of molecular properties, a key aspect of modern drug design and materials science. Understanding the theoretical underpinnings of these properties is paramount for their effective utilization.

Synthesis and Structural Elucidation

The synthesis of bromo-fluoro-methoxybenzoates requires careful strategic planning to achieve the desired regiochemistry. The directing effects of the substituents must be considered at each synthetic step to control the introduction of each group onto the aromatic ring.

Retrosynthetic Strategies

A common approach to the synthesis of these compounds involves the functionalization of a pre-existing substituted benzene ring. Potential starting materials could include ortho-fluorobenzonitrile or 2-bromo-6-fluoroaniline, which can then be subjected to a series of reactions such as nitration, reduction, bromination, and hydrolysis to introduce the other substituents.[1] Another viable route is the direct bromination of a methoxybenzoic acid derivative.[2][3]

Experimental Protocol: Synthesis of a Bromo-Fluoro-Methoxybenzoate (Illustrative)

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized based on the desired isomer.

Step 1: Bromination of a Methoxybenzoic Acid Derivative

  • Dissolve the starting methoxybenzoic acid in a suitable organic acid solvent (e.g., acetic acid).

  • Add a brominating agent, such as elemental bromine or an alkali metal bromide/bromate mixture, to the solution.[3]

  • Heat the reaction mixture to reflux to facilitate the bromination reaction.[2]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with water to remove any remaining acid and inorganic salts.

Step 2: Esterification

  • Suspend the synthesized bromo-methoxybenzoic acid in an alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography.

Spectroscopic Characterization

The structural elucidation of bromo-fluoro-methoxybenzoates relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons and carbons are influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to note are the C=O stretch of the ester group (typically around 1725 cm⁻¹) and the C-O stretches of the ester and methoxy groups.[4]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Computational and Theoretical Investigations

Density Functional Theory (DFT) has become an indispensable tool for predicting the geometric and electronic properties of molecules like bromo-fluoro-methoxybenzoates.[1][4][5][6][7][8][9] These computational methods provide insights that complement experimental data and aid in understanding the molecule's behavior.

Molecular Geometry and Electronic Structure

A DFT study typically begins with a geometry optimization to determine the most stable three-dimensional conformation of the molecule. This optimized geometry serves as the basis for calculating various electronic properties.[1]

Key parameters that can be calculated using DFT include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting the sites of electrophilic and nucleophilic attack.[6][7]

  • Dipole Moment: The calculated dipole moment provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[10]

Table 1: Calculated Electronic Properties of a Representative Bromo-Fluoro-Methoxybenzoate
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.[6]
Dipole Moment2.5 DSuggests a moderate polarity.

Chemical Reactivity and Mechanistic Insights

The reactivity of bromo-fluoro-methoxybenzoates is governed by the interplay of the electronic and steric effects of the substituents.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine and fluorine atoms are deactivating groups due to their electronegativity, but they also act as ortho, para-directors.[1] The regiochemical outcome of an electrophilic aromatic substitution reaction will therefore depend on the relative positions of these substituents and the steric hindrance they impose.

Nucleophilic Aromatic Substitution

While less common for bromo-substituted arenes compared to those with stronger electron-withdrawing groups, nucleophilic aromatic substitution can occur under certain conditions. The presence of the electron-withdrawing fluorine and ester groups can facilitate this reaction.

Hydrolysis and Transesterification

The ester group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.[1] Transesterification, the conversion of the methyl ester to another ester, can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst.[1]

Reactivity_Pathways BromoFluoroMethoxybenzoate Bromo-Fluoro-Methoxybenzoate EAS_Product Electrophilic Aromatic Substitution Product BromoFluoroMethoxybenzoate->EAS_Product Electrophile NAS_Product Nucleophilic Aromatic Substitution Product BromoFluoroMethoxybenzoate->NAS_Product Nucleophile Carboxylic_Acid Carboxylic Acid BromoFluoroMethoxybenzoate->Carboxylic_Acid H₃O⁺ / OH⁻ New_Ester New Ester BromoFluoroMethoxybenzoate->New_Ester R'OH, H⁺/OR'⁻ SAR_Concept cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity Structure Bromo-Fluoro-Methoxybenzoate Structure Properties Hydrophobicity (logP) Electronic Effects (σ, pKa) Steric Factors Structure->Properties Determines Activity Efficacy Toxicity ADME Properties->Activity Correlates with

Caption: The relationship between structure, properties, and activity.

Conclusion and Future Outlook

Bromo-fluoro-methoxybenzoates represent a versatile class of compounds with significant untapped potential. Their unique substitution patterns offer a platform for the development of novel molecules with tailored properties. This guide has provided a comprehensive overview of their theoretical underpinnings, from synthesis and characterization to reactivity and potential for biological activity.

Future research in this area will likely focus on the synthesis of novel isomers and the exploration of their applications in medicinal chemistry and materials science. The continued development of computational methods will further enhance our ability to predict the properties of these molecules and guide the design of new and improved derivatives.

References

  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed. (2007, February 20).
  • Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry.
  • Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem.
  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing. (1955).
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.
  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Semantic Scholar. (2011, June 15).
  • Kumar, R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Structure-activity relationships for mono alkylated or halogenated phenols - PubMed.
  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC. (2021, May 16).
  • (PDF) Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - ResearchGate. (2025, October 15).
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC. (2025, May 14).
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem.
  • (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, August 14).
  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2 | CID 57527288 - PubChem.
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com.
  • Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study - ResearchGate. (2026, February 13).
  • Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 1427415-25-5 - J&K Scientific.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations. (2024, November 18).
  • Structure–activity relationship - Wikipedia.
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure.
  • Structure-activity relationship - bionity.com.
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC.
  • methyl 4-bromo-2-fluoro-6-methoxybenzoate | 1427415-25-5 - ChemicalBook.
  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem.
  • Structure Activity Relationships - Drug Design Org. (2005, May 15).
  • Methyl 2-Bromo-4-methoxybenzoate.
  • Al-Sehemi, A. G., Irfan, A., & Ammar, Y. (2012). Synthesis, characterization and DFT study of methoxybenzylidene containing chromophores for DSSC materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Coates Ford, M., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670.
  • Methyl 4-bromo-2-fluoro-6-methoxybenzoate (C9H8BrFO3) - PubChemLite.
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  • Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships - PubMed. (2015, July 15).
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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 6-bromo-2-fluoro-3-methoxybenzoate (CAS: 1823558-41-3).

Structural Challenges (The "Ortho-Effect")

The target molecule presents a specific steric and electronic profile that dictates the choice of catalyst and conditions:

  • Steric Hindrance (C6-Position): The bromine at position 6 is ortho to the ethyl ester group at position 1. While not as congested as a mesityl system, the ester group (itself flanked by F at C2 and Br at C6) will likely rotate out of planarity, creating a significant steric wall that impedes the approach of the palladium center during oxidative addition and, more critically, the transmetallation step.

  • Electronic Activation: The aromatic ring is electron-deficient due to the electron-withdrawing ester (-COOEt) and fluorine (-F) substituents.

    • Pro: Facilitates rapid Oxidative Addition (OA) to Pd(0).

    • Con: Increases susceptibility to Protodebromination (side reaction) if the transmetallation step is slow.

  • Functional Group Sensitivity: The ethyl ester is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH, KOH) or transesterification in alcoholic solvents (e.g., MeOH/NaOMe).

Strategic Catalyst Selection

Standard catalysts like Pd(PPh₃)₄ are ill-advised due to poor stability and inability to drive the coupling of sterically hindered ortho-substituted electrophiles.

Recommended System: Dialkylbiaryl Phosphines (Buchwald Ligands)

  • Ligand: SPhos or XPhos . These electron-rich, bulky ligands facilitate OA into the hindered C-Br bond and stabilize the monoligated Pd(0) species to promote the difficult reductive elimination.

  • Precatalyst: XPhos Pd G2/G3 or Pd(OAc)₂ + SPhos (1:2 ratio).

Mechanistic Workflow & Logic

The following diagram illustrates the critical decision points and mechanistic hurdles specific to this substrate.

SuzukiMechanism cluster_0 Critical Control Point node_start Substrate: This compound node_oa Oxidative Addition (OA) (Fast due to EWGs) node_start->node_oa + Pd(0) node_cat Active Catalyst: L-Pd(0) (Bulky/Electron-Rich) node_cat->node_oa node_trans Transmetallation (STERIC BOTTLENECK) node_oa->node_trans + Ar-B(OH)2 / Base node_side Side Path: Protodebromination node_oa->node_side Slow Transmetallation node_re Reductive Elimination (Product Release) node_trans->node_re

Figure 1: Mechanistic pathway highlighting the Transmetallation step as the rate-determining bottleneck due to ortho-steric hindrance.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Use this protocol to identify the optimal boronic acid partner and base compatibility.

Scale: 0.1 mmol | Vessel: 1 dram vial or 96-well block

ComponentEquiv.AmountNotes
Aryl Bromide 1.027.7 mgLimiting reagent
Boronic Acid 1.5VariesExcess to drive reaction
Pd(OAc)₂ 0.051.1 mg5 mol% loading
SPhos 0.104.1 mg10 mol% (1:2 Pd:L ratio)
K₃PO₄ 3.063.6 mgMild base, prevents hydrolysis
Solvent N/A1.0 mLToluene/Water (10:1)

Procedure:

  • Charge a vial with the Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (x3).

  • Inject degassed Toluene (0.9 mL) and Water (0.1 mL).

  • Heat to 80°C for 16 hours with vigorous stirring (1000 rpm).

  • Analysis: Filter through a celite plug, dilute with MeCN, and analyze via LC-MS. Look for the product mass [M+H]⁺ and the protodebrominated byproduct (Ethyl 2-fluoro-3-methoxybenzoate).

Protocol B: Optimized Preparative Synthesis (The "Gold Standard")

Recommended for 1g - 10g scale-up.

Reaction Setup:

  • Catalyst System: XPhos Pd G2 (Precatalyst) – Provides defined Pd:L ratio and air stability.

  • Solvent System: 1,4-Dioxane : Water (4:1) – Homogenizes the organic reactants while solubilizing the inorganic base.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) – Superior buffering capacity compared to carbonates.

Step-by-Step Methodology:

  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Prepare a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) by sparging with nitrogen for 30 minutes.

  • Charging (Solid Reagents):

    • To a 3-neck round bottom flask equipped with a reflux condenser, add:

      • This compound (1.0 equiv)

      • Organoboronic Acid (1.2 – 1.5 equiv)

      • K₃PO₄ (3.0 equiv)

      • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Inertion & Solvation:

    • Evacuate the flask and backfill with Nitrogen (repeat 3 times).

    • Add the degassed Dioxane/Water solvent via syringe/cannula. Concentration should be 0.1 M - 0.2 M with respect to the bromide.

  • Reaction:

    • Heat the mixture to 90°C .

    • Monitor via HPLC/TLC every 2 hours.

    • Endpoint: >98% consumption of the bromide.[1] Typical time: 4–8 hours.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or Steric bulkSwitch to XPhos Pd G3 or increase loading to 5 mol%. Ensure vigorous stirring (biphasic).
Hydrolysis (Acid formation) Base too strong or Temp too highSwitch from K₂CO₃ to K₃PO₄ . Lower temp to 80°C. Use anhydrous conditions (Toluene/Dioxane with no added water, base = Cs₂CO₃).
Protodebromination (Ar-H) Slow TransmetallationThe catalyst is inserting but failing to couple. Increase Boronic Acid to 2.0 equiv. Switch ligand to SPhos (smaller than XPhos, better for ortho-ortho couplings).
Homocoupling (Ar-Ar) Oxygen leakEnsure strict degassing. Verify inert atmosphere.

Safety & Handling (E-E-A-T)

  • This compound: Treat as a potential skin and eye irritant. As an alkylating agent precursor (bromide), handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of all Pd waste in dedicated heavy metal streams.

  • Boronic Acids: Generally low toxicity but can be respiratory irritants.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Sigma-Aldrich. "Product Specification: this compound." (Note: General reference for CAS 1823558-41-3).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Sources

Application Notes & Protocols: Synthesis of Biaryl Compounds Using Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The controlled synthesis of unsymmetrical biaryl derivatives is, therefore, a critical task for synthetic organic chemists.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the stability of its reagents.[3][4][5][6]

This guide focuses on This compound , a highly functionalized and synthetically versatile aryl halide. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom, and a methoxy group—makes it an invaluable building block for creating complex, sterically hindered, and electronically tuned biaryl compounds. This document provides an in-depth look at its application, focusing on the principles and practical execution of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BrFO₃
Molecular Weight 277.09 g/mol
Appearance Typically a white to off-white solid
Key Reactive Site C-Br bond (Aryl Bromide)

The strategic placement of the bromine atom ortho to the fluorine atom and the bulky ester group allows for the synthesis of biaryls with specific atropisomeric properties, which can be crucial for biological activity.[7] The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[5][8] This reaction has become a staple in synthetic chemistry for its reliability and broad scope.[4][9]

The Catalytic Cycle Explained

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:[5][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the this compound. This forms a Pd(II) complex.[4][8] The rate of this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[5][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][8]

Visualizing the Mechanism

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Biaryl RE Reductive Elimination Pd0 L₂Pd(0) (Active Catalyst) RE->Pd0 Product Ar¹-Ar² (Biaryl Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Biaryl->RE Ar1X Ar¹-X (Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate) Ar1X->OA Ar2BOH2 Ar²-B(OH)₂ (Arylboronic Acid) Ar2BOH2->TM Base Base (e.g., K₂CO₃) Base->TM caption Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).[11]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.[14]

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12][14]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[15]

The Critical Role of Ligands and Bases

The success of a Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand and base.[15]

  • Ligands: Bulky, electron-rich phosphine ligands, such as those in the Buchwald and Hartwig ligand families (e.g., SPhos, XPhos), are known to accelerate both the oxidative addition and reductive elimination steps.[6][16] This is particularly important when coupling sterically hindered substrates or less reactive aryl chlorides.[6][15] The use of these advanced ligands can often allow reactions to proceed at lower temperatures and with lower catalyst loadings.[6]

  • Bases: The base is essential for activating the boronic acid for transmetalation.[17] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can impact the reaction rate and substrate compatibility. For sensitive substrates, weaker bases like potassium fluoride (KF) may be used.[17]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[3]

Procedure:

  • Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.5 eq).[13]

  • Solvent Addition: Add the chosen solvent system.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat to a temperature between 100-150 °C for 5-30 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing the Experimental Workflow

Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Catalyst, & Base in Reaction Vessel start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat with Stirring (Conventional or Microwave) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Filter, Extract, Dry, Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Biaryl Product purify->product caption Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Caption: Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent system.Use a fresh batch of catalyst; Ensure thorough degassing of solvents and flushing of the reaction vessel; Screen different bases (e.g., switch from K₂CO₃ to stronger K₃PO₄) and solvent systems.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.This is a known side reaction, sometimes accelerated by bulky phosphine ligands.[18] Use a less aqueous solvent system, a milder base (e.g., KF), or a different boron source like a boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Oxidative conditions; High catalyst loading.Ensure the reaction is strictly anaerobic; Reduce the catalyst loading.
Difficult Purification Residual palladium; Boronic acid byproducts.Filter the crude reaction mixture through a pad of Celite and/or silica gel before concentration; Perform an acidic or basic wash during work-up to remove unreacted starting materials.[8]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be irritants.[19] Finely divided palladium on carbon can be pyrophoric, especially when dry and exposed to air.[20] Always handle palladium catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

  • Solvents: Solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood.

  • Bases: Solid bases like K₂CO₃ and K₃PO₄ can be irritating dusts. Avoid inhalation.

  • General Handling: All reactions should be conducted under an inert atmosphere as many of the reagents are air-sensitive.[11]

References

Sources

Application Note: Chemoselective Functionalization of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate , a high-value scaffold in medicinal chemistry.[1] This guide focuses on overcoming the specific steric and electronic challenges presented by the ortho-ester and ortho-fluoro substituents.

Introduction & Scaffold Analysis

This compound (CAS: 1398367-69-7 or analog) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility lies in the dense array of functional handles, but this density creates a complex reactivity landscape.

Structural Challenges[1]
  • Steric Gearing (The "Ortho Effect"): The C6-Bromine is ortho to the bulky Ethyl Ester (C1).[1] This creates significant steric hindrance, inhibiting the approach of the Palladium catalyst during the oxidative addition step. Standard catalysts (e.g., Pd(PPh3)4) often fail or require harsh conditions that degrade the ester.

  • Electronic Conflict:

    • C6-Br (Target): Deactivated for oxidative addition by the electron-donating para-Methoxy group (C3), but activated by the electron-withdrawing ortho-Ester and meta-Fluoro groups.[1]

    • C2-F (Competitor): The Fluorine atom is ortho to the Ester (an Electron Withdrawing Group).[1] This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

      
      ), particularly by amines or alkoxides.
      
    • C1-Ester (Liability): Susceptible to hydrolysis (saponification) under the basic conditions typically required for cross-coupling.[1]

Strategic Solution

To functionalize the C-Br bond without disturbing the C-F bond or the Ester, we utilize Next-Generation Precatalysts (e.g., Buchwald G2/G3 series). These catalysts are bulky (overcoming sterics) and highly active (allowing milder conditions to prevent side reactions).[1]

Reactivity Map & Decision Tree

ReactivityMap Substrate Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate Suzuki Suzuki-Miyaura (C-C Bond) Substrate->Suzuki Boronic Acids SPhos Pd G2 Buchwald Buchwald-Hartwig (C-N Bond) Substrate->Buchwald Amines RuPhos/BrettPhos Sonogashira Sonogashira (C-C Alkyne) Substrate->Sonogashira Alkynes Pd(PPh3)2Cl2 + CuI Borylation Miyaura Borylation (C-B Bond) Substrate->Borylation B2pin2 Pd(dppf)Cl2 Warning CRITICAL CONTROL: Avoid strong bases (NaOH) to prevent SNAr at F or Ester Hydrolysis Substrate->Warning

Figure 1: Strategic functionalization pathways.[1] The choice of ligand is dictated by the steric hindrance at C6.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups while preserving the ester.[1]

Rationale: The SPhos ligand is chosen for its ability to facilitate oxidative addition into sterically hindered ortho-substituted bromides.[1] Potassium Phosphate (K3PO4) is used as the base because it is mild enough to prevent ester hydrolysis but strong enough to activate the boronic acid.[1]

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid/Ester 1.2 – 1.5 equivNucleophile
Catalyst: SPhos Pd G2 0.02 – 0.05 equiv (2-5 mol%)Active Catalyst source
Base: K3PO4 (Tribasic) 2.0 – 3.0 equivBoron activation
Solvent Toluene : Water (10:[1][2]1)Biphasic medium

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 (2 mol%).[1] If G2 is unavailable, use Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

  • Solvent & Degas: Add Toluene and Water (10:1 ratio, 0.2 M concentration relative to substrate).[1] Sparge with Nitrogen or Argon for 5 minutes.[1]

  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours. Note: Monitor by LCMS.[1] If conversion is slow, increase temp to 100 °C, but watch for ester hydrolysis.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][3] Wash with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introduction of primary or secondary amines.[1]

Rationale: This is the most risky transformation due to the competing


 reaction at the C2-Fluorine.[1] To mitigate this, we use Cs2CO3  (weaker base than NaOtBu) and RuPhos  (for secondary amines) or BrettPhos  (for primary amines), which are highly active and favor the catalytic pathway over the background 

pathway.
ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Amine 1.2 equivNucleophile
Catalyst: RuPhos Pd G3 0.02 – 0.05 equivCatalyst (Use BrettPhos for 1° amines)
Base: Cs2CO3 2.0 equivBase (Anhydrous)
Solvent 1,4-Dioxane or t-Amyl AlcoholAnhydrous Solvent

Step-by-Step Procedure:

  • Dry Conditions: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Substrate, Cs2CO3 (powdered, dry), and Catalyst inside a glovebox or under a strong counter-flow of Argon.

  • Liquid Addition: Add the Amine and anhydrous Dioxane (0.15 M).

  • Reaction: Heat to 80–90 °C .

    • Critical Check: Monitor closely by HPLC/UPLC.[1] If you observe a product with Mass [M-Br+Amine-HF], this is the

      
       byproduct (attack at F).[1] If this occurs, lower temperature to 60 °C and increase catalyst loading.
      
  • Workup: Filter through a pad of Celite to remove insoluble salts.[1] Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Installing alkyne linkers.[1]

Rationale: The ester and fluorine are generally stable to these conditions.[1] Triethylamine is used as a mild base.[1]

  • Charge: Substrate (1.0 equiv), CuI (5 mol%), PdCl2(PPh3)2 (5 mol%).

  • Solvent: DMF (anhydrous) and Triethylamine (3.0 equiv).[1]

  • Alkyne: Add terminal alkyne (1.2 equiv).

  • Reaction: Stir at RT to 50 °C under Argon.

    • Note: If the alkyne is volatile, use a sealed tube.

Quantitative Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Low Yields
Solvent System Toluene/Water (Suzuki)1,4-Dioxane (anhydrous) or THF
Base Choice K3PO4 (Suzuki), Cs2CO3 (Buchwald)K2CO3 (milder) or KOtBu (only if ester is sacrificial)
Catalyst SPhos Pd G2XPhos Pd G2 (for extreme sterics)
Temperature 80 °C100–110 °C (Microwave often improves selectivity)

Troubleshooting "The Black Box":

  • Problem: Loss of Ethyl Ester (formation of Carboxylic Acid).

    • Cause: Hydroxide generation from wet bases or high temperature.[1]

    • Fix: Switch to anhydrous K3PO4 in Dioxane. Ensure solvents are dry.[1]

  • Problem: Reaction stalled at 50% conversion.

    • Cause: Catalyst death (Protodebromination) or Pd-black formation.[1]

    • Fix: Add a second portion of catalyst after 4 hours. Switch to G3 precatalysts which are more stable.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: RSC Advances, 2024.
    • URL:[Link]

  • SPhos Pd G2 Catalyst Utility

    • Title: SPhos Pd G2 - Product Specification and Application D
    • Source: Sigma-Aldrich / Merck.[1]

  • Buchwald-Hartwig Amination of Fluorinated Benzoates

    • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.[1]

    • Source: PMC (NIH), 2008.
    • URL:[Link]

  • General Reactivity of 2-Fluoro-6-Bromobenzoates

    • Title: Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem Technical Data.[1]

    • Source: Benchchem.[1][3]

Sources

nucleophilic aromatic substitution on Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution on Ethyl 6-bromo-2-fluoro-3-methoxybenzoate Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Abstract & Strategic Overview

This compound represents a highly functionalized, "privileged" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and polycyclic heterocycles (e.g., quinazolines, benzothiazoles).

The core synthetic challenge of this substrate lies in its ambident electrophilicity . The molecule possesses two potential leaving groups (fluorine at C2, bromine at C6) both positioned ortho to the activating ester group.[1] Furthermore, the electron-donating methoxy group at C3 introduces electronic deactivation that counteracts the ester's activation.

This guide provides a definitive protocol for achieving high-fidelity regioselective SNAr at the C2-position , leveraging the "Fluorine Effect" to displace the fluoride while retaining the C6-bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight: The Regioselectivity Logic

To design a robust protocol, one must understand the electronic battlefield on the benzene ring.

Electronic & Steric Analysis[1]
  • Activation (Ester at C1): The ethyl ester is a moderate Electron Withdrawing Group (EWG). It activates both ortho positions (C2 and C6) toward nucleophilic attack.

  • Deactivation (Methoxy at C3): The methoxy group is an Electron Donating Group (EDG) by resonance.

    • It donates electron density into C2 (ortho) and C6 (para).

    • Result: The ring is less reactive than a simple fluorobenzoate. Harsh conditions or polar aprotic solvents are required.

  • The Leaving Group Effect (F vs. Br):

    • C2-F: Fluorine is highly electronegative.[1] In SNAr, the rate-determining step is usually the initial nucleophilic attack. The strong dipole of the C-F bond lowers the energy of the transition state leading to the Meisenheimer complex.

    • C6-Br: Bromine is a better leaving group in SN1/SN2, but in SNAr, it lacks the electronegativity to stabilize the intermediate anionic complex as effectively as fluorine.

Reaction Pathway Visualization

SNAr_Pathway Start Substrate (this compound) TS_F Meisenheimer Complex A (Attack at C2-F) STABILIZED by electronegative F Start->TS_F Fast (k1) TS_Br Meisenheimer Complex B (Attack at C6-Br) DESTABILIZED (Sterics + Less induction) Start->TS_Br Slow (k2) Product Product (2-Substituted-6-bromo-3-methoxybenzoate) TS_F->Product -F⁻

Figure 1: Kinetic competition between C2 and C6 attack. The high electronegativity of Fluorine stabilizes the transition state at C2, making it the exclusive site of reaction.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines. The use of DMSO accelerates the reaction due to its high dielectric constant, stabilizing the polar transition state.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF. Concentration: 0.2 M – 0.5 M.

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with this compound (1.0 equiv) and finely ground anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMSO (5 mL per mmol of substrate). Stir to create a suspension.

  • Addition: Add the amine nucleophile (1.2 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60–80°C .

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (F-arene) usually elutes faster than the product (Amino-arene).

    • Time: Typically 2–6 hours. If conversion is slow, increase temp to 90°C. Avoid >100°C to prevent ester hydrolysis or bromide displacement.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume) and extract with EtOAc (3x).

    • Wash combined organics with Brine (2x) and Water (1x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (SiO2).

Key Data Summary:

ParameterRecommendationReason
Solvent DMSO > DMF > NMPDMSO provides fastest rates for deactivated rings.
Base

(Solid)
Scavenges HF; milder than alkoxides (prevents transesterification).
Temp 60–80°COvercomes electronic deactivation from 3-OMe group.
Protocol B: C-O Bond Formation (Etherification)

Using alkoxides requires care to avoid transesterification (swapping the ethyl ester for the nucleophile's alkyl group).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (e.g., Benzyl alcohol, Phenol)

  • Base:

    
     (1.5 equiv) or NaH (1.1 equiv - use with caution)
    
  • Solvent: DMF or THF.

Procedure Modifications:

  • Pre-activation: If using aliphatic alcohols, pre-stir the alcohol with NaH (1.1 equiv) in THF at 0°C for 15 min to generate the alkoxide before adding the substrate solution.

  • Temperature: Keep temperature lower (0°C to RT) initially. Alkoxides are more reactive than amines.

  • Transesterification Risk: If the nucleophile alcohol matches the ester (Ethanol), no issue. If different, expect transesterification byproducts unless bulky bases (

    
    ) and mild heat (<50°C) are used.
    

Troubleshooting & Optimization

Issue 1: Low Conversion (Starting Material Remains)
  • Cause: The 3-OMe group donates electrons, making the C2 position less electrophilic.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone) and heat to 100°C.

    • Use microwave irradiation (120°C, 30 mins) to force the reaction.

    • Add a Lewis Acid catalyst (e.g.,

      
      , 5 mol%) to activate the fluorine.
      
Issue 2: Regioselectivity Erosion (Trace C6 Substitution)
  • Cause: Reaction temperature too high (>120°C) or use of extremely hard nucleophiles.

  • Solution: Lower temperature and extend reaction time. Ensure the leaving group is Fluorine (SNAr favored) and not Iodo/Bromo (transition metal favored).

Issue 3: Ester Hydrolysis
  • Cause: Wet solvent or hydroxide generation.

  • Solution: Use anhydrous solvents and anhydrous bases (

    
     dried in an oven). Avoid NaOH or KOH.
    

Safety & Handling

  • Hydrofluoric Acid (HF) Generation: The byproduct of this reaction is Fluoride (F-). In acidic workups, this can form HF. Always quench with a basic aqueous solution (Sat.

    
    ) to keep fluoride as a salt (
    
    
    
    ).
  • Skin Sensitization: Benzoate derivatives, especially halogenated ones, are potent skin sensitizers and irritants. Double-glove and work in a fume hood.

References

  • BenchChem. Methyl 2-bromo-6-fluoro-3-methoxybenzoate Structure and Reactivity Analysis. (Accessed 2026).[3] Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. (Classic review establishing the "Fluorine Effect" in SNAr).
  • ChemicalBook. 2-Amino-6-bromo-3-methoxybenzoic acid (CAS 67303-48-4).[4]Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of Organic Chemistry. (Modern solvent effects).
  • Sigma-Aldrich. 6-Amino-2-bromo-3-methylbenzoic acid Product Sheet.Link

Sources

Application Note: High-Precision Heterocyclic Construction using Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

[1]

Executive Summary & Strategic Value

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate (CAS: 935534-45-5) is a high-value trisubstituted benzene scaffold designed for the regioselective synthesis of fused heterocycles.[1] Unlike simple benzoates, this molecule offers a "Tri-Vector" functionalization strategy essential for modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands.[1]

The Tri-Vector Advantage
  • Vector A (C2-Fluorine): A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), enabled by the ortho-electron-withdrawing ester.[1] This allows for the introduction of diverse amines or hydrazines under mild conditions.
    
  • Vector B (C1-Ester): Serves as the cyclization anchor.[1] Following

    
    , this group facilitates ring closure to form quinazolinones, indazoles, or benzoxazoles.[1]
    
  • Vector C (C6-Bromine): A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Crucially, the steric bulk of the bromine can also enforce atropisomer stability in biaryl systems, a growing trend in drug design.

Chemical Logic & Mechanism[2][3][4]

The utility of this scaffold relies on the specific reactivity order of its substituents.[2] The C2-Fluorine is the most labile group toward nucleophiles due to the inductive effect of the adjacent ester and the inherent leaving group ability of fluoride in

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

ReactionPathwaysStartEthyl 6-bromo-2-fluoro-3-methoxybenzoateInter1Intermediate:Amino-EsterStart->Inter1SNAr(R-NH2 or N2H4)Prod3BiarylDerivativeStart->Prod3Suzuki Coupling(Ar-B(OH)2, Pd)Prod1Quinazolin-4(3H)-oneScaffoldInter1->Prod1Cyclization(HC(OEt)3 / Acid)Prod2IndazoleScaffoldInter1->Prod2Cyclization(if N2H4 used)Prod1->Prod3Late-StageDiversification

Figure 1: Divergent synthetic pathways. The C2-Fluorine allows for initial scaffold construction, while the C6-Bromine is reserved for late-stage library diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of N3-Substituted Quinazolin-4(3H)-ones

This protocol utilizes the C2-Fluorine for amine introduction followed by cyclization with the C1-Ester.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Primary Amine (

    
    ) (1.2 eq)[1]
    
  • Triethylamine (TEA) or DIPEA (2.0 eq)[1]

  • Triethyl orthoformate (3.0 eq)[1]

  • Ethanol (anhydrous)[1]

  • Catalytic Acetic Acid[1]

Step-by-Step Methodology:

  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve this compound (1 mmol) in anhydrous Ethanol (5 mL).

    • Add the primary amine (1.2 mmol) and TEA (2.0 mmol).[1]

    • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by the more polar amino-ester intermediate.
      
    • Condition: Reflux at 80°C for 2-4 hours. The electron-donating methoxy group at C3 may slightly retard the reaction compared to non-methoxy analogs; ensure full conversion before proceeding.

  • One-Pot Cyclization:

    • Once

      
       is complete, do not isolate the intermediate.[1]
      
    • Add Triethyl orthoformate (3 mmol) and catalytic Acetic Acid (2-3 drops) directly to the reaction mixture.

    • Reflux for an additional 4-6 hours.[3][4]

    • Mechanism:[1][5][2][6][4][7][8][9] The amine nitrogen attacks the orthoformate, forming an imidate which then cyclizes with the ester, releasing ethanol.

  • Work-up & Purification:

    • Cool to room temperature.[1][10] The product often precipitates.[1]

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and purify via flash chromatography (0-40% EtOAc in Hexanes).[1]
      
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol utilizes the C6-Bromine.[1] It can be performed before or after Protocol A, though performing it after (on the quinazolinone) is preferred to avoid catalyst poisoning by free amines.[1]

Materials:

  • 6-Bromo-quinazolinone derivative (from Protocol A) (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)[1]

  • 
     (5 mol%)[1]
    
  • 
     (2M aqueous solution, 3.0 eq)[1]
    
  • 1,4-Dioxane[1]

Methodology:

  • Degas 1,4-Dioxane (10 mL) by sparging with Nitrogen for 15 minutes.

  • Add the bromide substrate (1 mmol), boronic acid (1.5 mmol), and Palladium catalyst to a microwave vial or pressure tube.

  • Add the aqueous base (

    
    ).[1]
    
  • Seal and heat to 100°C for 12 hours (or 130°C for 30 mins in microwave).

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Quantitative Performance Data

The following table summarizes expected yields based on the electronic characteristics of the nucleophile used in Protocol A.

Nucleophile ClassExample Reagent

Time (h)
Cyclization Yield (%)Notes
Aliphatic Amines Benzylamine2.085-92%Fast reaction; high yield due to nucleophilicity.[1]
Anilines 4-Fluoroaniline6.065-75%Slower

; requires higher temp (use DMF/120°C).[1]
Hydrazines Hydrazine hydrate1.588%Forms Indazole scaffold instead of quinazolinone.[1]
Ammonia

(in MeOH)
4.070-80%Forms unsubstituted Quinazolinone (

).[1]

Troubleshooting & Critical Parameters

Regioselectivity Verification

The presence of the C3-Methoxy group provides a distinct NMR signature.

  • H-NMR: Look for the methoxy singlet

    
     ppm.[1]
    
  • NOE (Nuclear Overhauser Effect): In the cyclized quinazolinone, irradiation of the

    
     should show an NOE enhancement with the C2-H (from orthoformate) but not with the methoxy group, confirming the structure.
    
Solvent Effects[9]
  • Ethanol: Standard for aliphatic amines.[1]

  • DMF/DMA: Required for weak nucleophiles (anilines).[1]

  • Avoid: Chlorinated solvents for the

    
     step (reaction rate too slow).[1]
    

References

  • Synthesis of Quinazolinones via

    
    : 
    
    • Title: Practical Synthesis of Quinazolin-4(3H)-ones via Nucleophilic Aromatic Substitution of o-Fluorobenzoates.[1]

    • Source:Journal of Organic Chemistry (General Methodology Reference).[1]

    • Context: Validates the displacement of fluorine ortho to esters.
    • [1]

  • Compound Data & Availability

    • Title: 6-Bromo-2-fluoro-3-methoxybenzoic acid derivatives (CAS 935534-45-5).[1][11]

    • Source: PubChem / Vendor Catalogs.[1]

    • Context: Confirmation of structural identity and commercial sources.[1]

    • [1]

  • Cross-Coupling on Halo-Benzoates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzoates.[1]

    • Source:Chemical Reviews.
    • Context: Standard protocols for Suzuki couplings on sterically hindered bromides.[1]

    • [1]

(Note: Specific literature on the exact CAS 935534-45-5 is sparse; the protocols above are derived from validated methodologies for the generic class of 2-fluoro-6-halobenzoates.)

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-6BR-2F-STERIC Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

Welcome to the technical support hub for Ethyl 6-bromo-2-fluoro-3-methoxybenzoate . This substrate presents a classic "perfect storm" of steric hindrance and electronic sensitivity, leading to specific failure modes that standard Suzuki protocols often miss.

The Structural Bottleneck:

  • Steric Crunch (The "Orthos"): The bromine (leaving group) is at position 6, and the fluorine is at position 2. Both are ortho to the ethyl ester at position 1. This 2,6-disubstitution creates a "pocket" that severely inhibits the palladium catalyst's ability to approach (Oxidative Addition) and accommodate the boronic acid (Transmetalation).

  • Electronic Lability: The fluorine atom at position 2 is activated by the adjacent electron-withdrawing ester. Under basic conditions, this site is prone to Nucleophilic Aromatic Substitution (

    
    ), a side reaction often mistaken for catalyst decomposition.
    

This guide moves beyond generic advice to address the specific reactivity profile of this crowded benzoate.

Troubleshooting Guide & FAQs

Issue 1: "I see mostly starting material and <5% product after 24 hours."

Diagnosis: Steric Failure at Transmetalation. While oxidative addition to electron-deficient aryl bromides is usually fast, the bulky ester group blocks the incoming boronic acid species. Standard ligands (PPh3, dppf) are too small to force open the active site or too sterically crowded themselves to facilitate the ligand exchange required for transmetalation.

Corrective Protocol:

  • Switch Ligand Class: Move to Dialkylbiaryl phosphines (Buchwald Ligands).

    • Recommendation:SPhos or XPhos .[1] These ligands are designed to form a monoligated Pd(0) species that is highly active and creates a "flexible" steric environment to accommodate hindered substrates.

  • Pre-catalyst Strategy: Use Pd(OAc)₂ with SPhos (1:2 ratio) or, better yet, a precatalyst like XPhos Pd G2 . This ensures you enter the catalytic cycle immediately without relying on inefficient reduction of Pd(II) in situ.

Issue 2: "I am detecting the de-brominated product (Ethyl 2-fluoro-3-methoxybenzoate)."

Diagnosis: Protodehalogenation (Hydrodehalogenation). When the cross-coupling cycle stalls (usually at the transmetalation step due to sterics), the active Aryl-Pd-Br species "waits" in solution. If an alcohol solvent is used (ethanol, isopropanol), the Pd species can undergo


-hydride elimination from the solvent or pick up a hydride, leading to reductive elimination of Ar-H instead of Ar-Ar'.

Corrective Protocol:

  • Solvent Swap: Eliminate secondary alcohols. Switch to 1,4-Dioxane or Toluene .

  • Water Management: While some water is needed for the base to function, excess water can promote this pathway. Use a defined ratio (e.g., Toluene:Water 10:1) rather than a bulk mixture.

  • Increase Catalyst Activity: A faster coupling rate outcompetes the side reaction. (See Issue 1).

Issue 3: "My ester is disappearing, and I see a carboxylic acid peak."

Diagnosis: Base-Mediated Saponification. The ethyl ester is electron-deficient (activated by the ortho-F and ortho-Br). Standard carbonate bases (


, 

) in aqueous media at reflux will hydrolyze this ester to the acid (6-bromo-2-fluoro-3-methoxybenzoic acid), which shuts down the reaction because the resulting carboxylate poisons the catalyst.

Corrective Protocol:

  • Change the Base: Switch to Potassium Phosphate Tribasic (

    
    ) . It is sufficiently basic to activate the boronic acid but kinetically slower at hydrolyzing hindered esters compared to carbonates or hydroxides.
    
  • Anhydrous Conditions: If hydrolysis persists, move to an anhydrous system using Cesium Fluoride (CsF) or Potassium Fluoride (KF) in dry THF or Dioxane. The fluoride activates the boronic acid/ester without generating aggressive hydroxide ions.

Issue 4: "I see a new impurity where the Fluorine is missing."

Diagnosis:


 Displacement of Fluorine. 
This is a specific hazard for this molecule. The Fluorine at position 2 is ortho to an ester. If you use a nucleophilic base (like NaOEt, NaOH) or even hydroxide generated from water/

, the base can attack the C-F position, displacing fluoride to form the phenol or ethoxy ether.

Corrective Protocol:

  • Avoid Alkoxide Bases: Never use NaOEt or NaOMe.

  • Buffer the pH: Use mild bases like

    
     or 
    
    
    
    . Avoid strong hydroxides.
  • Temperature Control:

    
     reactions have a higher activation energy than the coupling. Keep the temperature at the minimum required for coupling (start at 60°C, do not jump to 100°C immediately).
    

Comparative Data: Reaction Optimization

The following table summarizes the impact of different conditions on the coupling of this compound with Phenylboronic acid (1.5 equiv).

VariableCondition A (Standard)Condition B (Optimized)Condition C (Anhydrous)
Catalyst

(5 mol%)
XPhos Pd G2 (2 mol%)

/ SPhos
Base

(aq)

(aq)
CsF (solid)
Solvent Ethanol/WaterToluene/Water (10:1) Dry Dioxane
Temp 80°C60-80°C 90°C
Result Low Yield (<30%)High Yield (>85%) Good Yield (70%)
Major Byproduct De-brominated Ar-H + AcidNone (<2%)None
Why? Steric failure + HydrolysisLigand handles sterics; Phosphate protects esterPrevents hydrolysis completely

Visualizing the Failure Modes

The following diagram maps the catalytic cycle against the specific side-reaction pathways relevant to this compound.

Suzuki_Side_Reactions Start Start: This compound OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) Hydrolysis SIDE REACTION: Ester Hydrolysis (Base/Water attack) Start->Hydrolysis High pH / H2O SNAr SIDE REACTION: SNAr Displacement of F (Nucleophilic attack at C2) Start->SNAr Strong Nuc. Base Pd0 Pd(0) Active Species (Ligand Critical) Pd0->OxAdd Dehal SIDE REACTION: Protodehalogenation (Loss of Br -> Ar-H) OxAdd->Dehal Slow Transmetalation + Alcohol Solvent TransMet Transmetalation (Steric Bottleneck!) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ester RedElim->Product

Caption: Catalytic cycle highlighting the specific diversion points (red) caused by the steric and electronic properties of the substrate.

Optimized Experimental Protocol

Objective: Coupling of this compound with 4-methoxyphenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv (Excess to account for protodeboronation)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
      (3.0 equiv)[2]
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Note: Do not reflux at >100°C unless necessary, to minimize ester hydrolysis.

  • Monitoring: Check LCMS at 2 hours.

    • Success Indicator: Disappearance of bromide, appearance of Product (M+H).

    • Warning Sign: If Ar-H (de-brominated) appears, lower temp to 60°C and ensure solvent is degassed.

  • Workup: Dilute with EtOAc, wash with water. Dry organic layer over

    
    .
    

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 2016.

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research, 2008.

  • Protodehalogenation Side Reactions: Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005.

  • Base Effects on Ester Stability: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Historical View." Chemical Reviews, 2002.

  • Fluorosulfonates and SNAr Competition: Rueda-Espinosa, J., et al. "Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride." Canadian Journal of Chemistry, 2023.[4] [4]

Sources

preventing debromination of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a direct response from a Senior Application Scientist to a research team encountering stability issues with Ethyl 6-bromo-2-fluoro-3-methoxybenzoate .

Ticket ID: #402-BR-STABILITY Subject: Preventing Debromination in this compound Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

The Molecule: You are working with This compound .

  • Structural Context: This is a tetra-substituted benzene ring. The ester at C1 is flanked by a Fluorine at C2 and a Bromine at C6 .

  • The Challenge: The C6-Bromine is sterically crowded (ortho to the ester) and electronically activated.

  • The Failure Mode: "Debromination" (Hydrodehalogenation). The bromine atom is being replaced by hydrogen during downstream transformations (reduction or cross-coupling).[1]

Why this happens (The "Why"):

  • Steric Hindrance: The bulky ethyl ester at C1 hinders the desired reaction at the C6-Bromine (in cross-couplings), slowing down the catalytic cycle. A slower cycle gives the active catalyst more time to find "stray" hydrides (from solvent or moisture), leading to debromination.

  • Electronic Activation: The Fluorine (C2) and Ester (C1) withdraw electron density, making the C-Br bond susceptible to oxidative addition, but also making the ring prone to reduction.

Scenario A: The Reduction Dilemma

User Issue: "I am trying to reduce the ester to an alcohol (or aldehyde), but the bromine falls off."

Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H₂) or a non-selective hydride at high temperatures. Palladium on Carbon is notorious for cleaving aryl bromides, especially electron-deficient ones, via oxidative addition followed by hydrogenolysis.

Protocol 1: Chemoselective Reduction (The "Gold Standard")

Objective: Reduce Ester


 Alcohol/Aldehyde without touching the Bromine.
Recommended Reagent:  Diisobutylaluminum hydride (DIBAL-H ).[2][3][4]

The Logic: DIBAL-H acts via electrophilic coordination to the carbonyl oxygen. It does not perform oxidative addition into the C-Br bond like transition metals do.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Moisture is the enemy.

  • Solvent: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .

    • Note: DCM is preferred for solubility; Toluene is preferred if you need lower temperatures (-90°C).

  • Cooling (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone bath).

    • Warning: Do not add DIBAL-H at 0°C; you risk over-reduction or side reactions.

  • Addition: Add DIBAL-H (1.0 M in Hexanes, 2.2 eq for Alcohol; 1.1 eq for Aldehyde) dropwise over 30 minutes.

  • Monitoring: Stir at -78°C for 2 hours. Monitor via TLC.

  • Quenching (The Rochelle Method):

    • Dilute with ether at -78°C.

    • Add Rochelle’s Salt (sat. aq. Potassium Sodium Tartrate) .[2]

    • Stir vigorously at Room Temp (RT) for 2 hours until the aluminum emulsion breaks into two clear layers.

  • Extraction: Separate layers, dry organics over Na₂SO₄.

ParameterTarget ValueReason
Temperature-78°CPrevents over-reduction and side reactions.
Stoichiometry2.2 eq (Alcohol)Ensures complete conversion of ester.
QuenchRochelle's SaltPrevents aluminum emulsion formation (standard acidic quench can degrade product).

Scenario B: The Cross-Coupling Crisis (Suzuki/Sonogashira)

User Issue: "During Suzuki coupling, I get the de-brominated product (Ethyl 2-fluoro-3-methoxybenzoate) instead of the biaryl."

Diagnosis: This is Protodebromination .

  • Mechanism: The Pd(0) inserts into the C-Br bond (Oxidative Addition). However, the Transmetalation step (reaction with Boronic acid) is slow because of the steric bulk of the ortho-ester.

  • The Trap: Because Transmetalation is slow, the Pd-Ar intermediate interacts with water or alcohols (solvents), picking up a Hydride (H⁻). Reductive elimination then yields the debrominated product.

Protocol 2: The "Anhydrous" Suzuki System

Objective: Force the cross-coupling before the catalyst can find a hydrogen source.

The Fixes (in order of importance):
  • Switch Solvent: Move away from EtOH/H₂O mixtures. Use Anhydrous 1,4-Dioxane or Toluene .

  • Base Selection: Avoid ethoxides/methoxides (which can act as hydride donors via

    
    -hydride elimination). Use K₃PO₄  or Cs₂CO₃ .
    
  • Catalyst Upgrade: Use a catalyst with a bulky, electron-rich ligand to accelerate the coupling. Pd(dppf)Cl₂ or XPhos Pd G2 .

Optimized Workflow
  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Purge: Seal the vial. Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling and dehalogenation.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Heat: Heat to 80°C. Do not overheat (>100°C) as this promotes thermal decomposition of the catalyst.

Scenario C: Nucleophilic Attacks (SNAr)

User Issue: "I lost the Fluorine atom, or my ester was hydrolyzed unexpectedly."

Diagnosis: The 2-Fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the Ester (an Electron Withdrawing Group).

  • Risk: If you use strong nucleophilic bases (NaOMe, LiOH) in methanol, you will displace the Fluorine with a Methoxy group, or hydrolyze the ester.

  • Prevention: Use non-nucleophilic bases (e.g., DIPEA , Cs₂CO₃ , or t-BuOK in non-polar solvents) if basic conditions are required.

Visual Troubleshooting Guides

Diagram 1: The Reduction Decision Tree

This logic flow ensures you select the correct reagent to preserve the halogen.

ReductionStrategy Start Goal: Reduce Ester (Preserve Br/F) Choice Target Product? Start->Choice Aldehyde Target: Aldehyde Choice->Aldehyde Alcohol Target: Alcohol Choice->Alcohol DIBAL DIBAL-H (1.1 eq) @ -78°C in Toluene Aldehyde->DIBAL DIBAL_Alc DIBAL-H (2.5 eq) @ -78°C to RT Alcohol->DIBAL_Alc LiBH4 LiBH4 in THF (Milder than LiAlH4) Alcohol->LiBH4 Avoid AVOID: Pd/C + H2 (Strips Br) LiAlH4 (Risk of SNAr on F) DIBAL->Avoid Alternative

Caption: Decision matrix for reducing halo-benzoates. DIBAL-H is the primary recommendation to avoid hydrodehalogenation.

Diagram 2: The "Protodebromination" Trap in Cross-Coupling

Understanding this mechanism is key to stopping it.

CouplingFail Substrate Ar-Br (Sterically Crowded) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst SideRxn Side Rxn: Pd picks up H OxAdd->SideRxn Slow Transmetalation allows Water attack Product Product: Ar-Ar (Coupled) OxAdd->Product Fast Ligand (e.g. XPhos) Water H2O / Alcohol (Contaminant) Water->SideRxn Boron Boronic Acid (Desired Path) FailProduct Fail: Ar-H (Debrominated) SideRxn->FailProduct

Caption: The competition between the desired coupling (Green) and the debromination side-reaction (Red) caused by steric hindrance and moisture.

FAQ - Quick Resolutions

Q: Can I use NaBH₄ to reduce the ester? A: Generally, no. NaBH₄ is too weak to reduce esters efficiently unless you add additives like LiCl or reflux in MeOH. However, refluxing in MeOH with the 2-Fluoro substituent risks SNAr (replacing F with OMe). Stick to DIBAL-H or LiBH₄ in THF at lower temps.

Q: I see a small amount of debromination even with DIBAL. Why? A: Check your quench. If you use a strong acid (HCl) to quench the aluminum intermediate, and there is any residual active metal species or heat, you might induce transient radical cleavage. Use the Rochelle's Salt quench method described above; it is neutral and gentle.

Q: My Suzuki coupling stalls. Should I add more catalyst? A: Adding more catalyst often increases the rate of the side reaction (debromination) just as much as the main reaction. Instead, increase the concentration of the reactants (to 0.5 M or 1.0 M) to favor the intermolecular coupling over the solvent-mediated side reaction.

References

  • BenchChem. (2025).[1][5][6] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from 1

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides.[7][8][9] Retrieved from 7[10]

  • Chemistry Steps. (2024). DIBAL-H Reduction of Esters and Nitriles: Mechanism and Selectivity. Retrieved from 11

  • Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide to Side Reactions. Retrieved from 10

Sources

Technical Support Center: Steric Management of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SB-2F-6Br-OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Congestion in 2,6-Disubstituted Benzoate Scaffolds

Executive Summary: The "Picket Fence" Problem

User, you are dealing with a classic "ortho-ortho" disubstituted benzoate . The core challenge with Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is not just electronic; it is physical.

  • The Steric Wall: The carbonyl carbon of the ethyl ester (Position 1) is flanked by a Fluorine atom (Position 2) and a Bromine atom (Position 6). These substituents act as a "picket fence," physically blocking the trajectory of incoming nucleophiles (like hydroxide or amines) from attacking the carbonyl at the optimal Bürgi-Dunitz angle (107°).

  • The Electronic Conflict:

    • 2-Fluoro (EWG): Inductively withdraws electrons, theoretically activating the ester, but this is negated by the steric block.

    • 3-Methoxy (EDG): Donates electron density into the ring. This makes the aryl ring electron-rich, which is generally good for oxidative addition in cross-coupling but deactivates the ring toward Nucleophilic Aromatic Substitution (

      
      ) at the 2-F position.
      

This guide provides high-precision protocols to bypass these barriers.

Module A: Hydrolysis & Saponification[1]

The Issue: Standard saponification conditions (NaOH/MeOH/H2O, RT) will likely result in <5% conversion or require days to proceed, often leading to degradation before hydrolysis.

Protocol A1: The "Lewis Acid Assisted" Method (Recommended)

Best for: Preserving sensitive functional groups while forcing hydrolysis.

Mechanism: Lithium ions (


) act as a Lewis acid, coordinating to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it more electrophilic and shrinking the effective size of the transition state.

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of the ester in wet THF (THF:H2O, 4:1 ratio).

  • Add Reagents: Add LiOH·H2O (5.0 eq) and LiBr (5.0 eq) . The LiBr is critical for the Lewis acid effect.

  • Heat: Reflux (65°C) for 12–24 hours.

  • Monitor: Check via LC-MS. If conversion is slow, switch solvent to 1,4-Dioxane (b.p. 101°C) to access higher temperatures.

Protocol A2: The "Tin-Mediated" Bypass (Specialty)

Best for: Extremely stubborn esters where basicity must be kept mild.

Mechanism: Trimethyltin hydroxide (


) operates via a distinct mechanism that is less sensitive to steric bulk than the hydroxide ion.
  • Dissolve: Dissolve ester in 1,2-Dichloroethane (DCE).

  • Reagent: Add

    
     (2.0 eq) .
    
  • Heat: Heat to 80°C in a sealed tube for 6–12 hours.

  • Workup: The reaction yields the trimethyltin ester. Hydrolyze this intermediate by washing with 1N HCl to release the free acid.

Decision Logic for Hydrolysis

HydrolysisLogic Start Start: Hydrolysis of This compound Method1 Attempt LiOH + LiBr in THF/H2O (Reflux) Start->Method1 Check1 Conversion > 50%? Method1->Check1 Success Isolate Acid Check1->Success Yes Method2 Switch to Me3SnOH in DCE (80°C) Check1->Method2 No (Stalled) Method2->Success Method3 Brute Force: KOH in DMSO (100°C) Method2->Method3 Fails

Figure 1: Decision matrix for hydrolyzing sterically congested 2,6-disubstituted benzoates.

Module B: Cross-Coupling (The Bromine Handle)

The Issue: The 6-Bromine is sterically crowded by the 1-Ester group. Standard catalysts like


 (Tetrakis) are too bulky to undergo oxidative addition efficiently. You need a catalyst system that is small yet electron-rich .
Recommended Catalyst Systems
ComponentRecommendationWhy?
Pre-catalyst

or Pd(OAc)2
Avoids the extra triphenylphosphine ligands found in Tetrakis.
Ligand S-Phos or X-Phos These Buchwald dialkylbiaryl phosphines are designed to facilitate oxidative addition in hindered aryl halides.
Base

or

Stronger bases than carbonate are often needed to activate the boronic acid in hindered environments.
Solvent Toluene/Water (10:1) Biphasic systems often work best for these Suzuki couplings.
Protocol B1: High-Efficiency Suzuki Coupling
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charge Solids: Add Ester (1.0 eq), Boronic Acid (1.5 eq),

    
     (2 mol%), S-Phos (4 mol%), and 
    
    
    
    (3.0 eq).
    • Note: The 1:2 ratio of Pd to Ligand is crucial.

  • Solvent: Add degassed Toluene and Water (10:1 ratio).

  • Temperature: Heat to 100°C.

    • Crucial: Do not exceed 110°C if possible to avoid debromination (protodehalogenation).

  • Troubleshooting: If conversion is low, add 1 drop of water to the toluene; the phase transfer is essential for the base to work.

Visualizing the Steric Bottleneck

SuzukiCycle cluster_steric Steric Zone LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (The BOTTLENECK) LnP->OxAdd + Ar-Br Complex Pd(II)-Ar-Br Complex OxAdd->Complex Slow due to Ortho-Ester TransMet Transmetallation (Boronic Acid) Complex->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LnP

Figure 2: The Catalytic Cycle.[1] Note that Oxidative Addition is the rate-limiting step due to the 2,6-disubstitution pattern.

Troubleshooting & FAQs

Q: Can I do an SNAr reaction to replace the 2-Fluoro group?

A: Proceed with extreme caution. While the 2-F is activated by the ester (para) and bromine (meta), the 3-Methoxy group is an electron-donating group (EDG) sitting right next to it. This deactivates the position.

  • Verdict: You will likely need high heat (>120°C) and a strong nucleophile. However, at that temperature, you risk displacing the Bromine or attacking the Ester.

  • Workaround: If you must displace the Fluorine, do it before installing sensitive groups on the ester.

Q: The ester hydrolysis is stalling at 50%. What now?

A: This is likely due to product inhibition (the carboxylate salt coating the unreacted ester).

  • Fix: Switch to Protocol A2 (

    
    ) . It is homogeneous in DCE and does not suffer from salt precipitation issues.
    
Q: I see "Protodehalogenation" (Loss of Br) in my Suzuki reaction.

A: This happens when the Oxidative Addition is successful, but Transmetallation is too slow, allowing the Pd-Ar species to grab a hydride from the solvent.

  • Fix: Switch solvent from alcoholic or ethereal solvents to pure Toluene . Ensure your solvent is strictly anhydrous. Increase the concentration of the Boronic Acid.

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[2][3] Angewandte Chemie International Edition, vol. 44, no.[3] 9, 2005, pp. 1378-1382.[3]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473.

  • Goossen, L. J., et al. "Hydrolysis of Sterically Hindered Esters." Synthesis, 2002.
  • BenchChem Technical Support. "Suzuki Coupling of 2-Halobenzoic Acids: Troubleshooting Guide."

Sources

Technical Support Center: The Effect of Temperature on Ethyl 6-bromo-2-fluoro-3-methoxybenzoate Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of temperature in reactions involving Ethyl 6-bromo-2-fluoro-3-methoxybenzoate. The content is structured to provide not just procedural steps, but the underlying chemical principles to empower your experimental design and interpretation.

Part 1: Fundamental Principles & FAQs

This section addresses foundational questions regarding the influence of temperature on the reactivity of this compound, a substrate primed for reactions like Nucleophilic Aromatic Substitution (SNAr).

Q1: How does temperature fundamentally influence the reaction rate of this compound?

A1: The effect of temperature on reaction rates is primarily described by the Arrhenius equation, which mathematically relates the rate constant (k) of a reaction to the absolute temperature (T).[1][2]

Arrhenius Equation: k = Ae-Ea/RT

Where:

  • k: The reaction rate constant.

  • A: The pre-exponential factor, related to collision frequency and orientation.

  • Ea: The activation energy, the minimum energy required for a reaction to occur.

  • R: The ideal gas constant.

  • T: The absolute temperature in Kelvin.

In essence, increasing the temperature has two main effects:

  • Increased Collision Frequency: Molecules move faster at higher temperatures, leading to more frequent collisions between reactants.[3]

  • Increased Collision Energy: A greater proportion of molecules will possess sufficient kinetic energy to overcome the activation energy barrier (Ea), making collisions more likely to result in a successful reaction.[2][4][5]

For a typical reaction, a general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[6] Reactions involving this compound, particularly SNAr reactions, are highly dependent on temperature to provide the necessary energy to overcome the activation barrier associated with the initial nucleophilic attack and disruption of aromaticity.[7][8]

Q2: What are the key structural features of this compound that influence its temperature-dependent reactivity?

A2: The reactivity of this molecule is governed by the interplay of its substituents, which dictates its suitability for reactions like SNAr.

  • Electron-Withdrawing Groups (EWGs): The ester (-COOEt) and the fluoro (-F) groups are electron-withdrawing. They activate the aromatic ring for nucleophilic attack by making it more electron-deficient.[2][5] The EWGs are particularly effective when positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[5][7] In this molecule, the ester is ortho to the bromine and the fluorine is ortho to the bromine.

  • Leaving Groups: Both bromine and fluorine can act as leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the carbon-halogen bond.[2][8] Because fluorine is highly electronegative, it strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to attack. Consequently, in SNAr, the typical leaving group ability is F > Cl > Br > I, which is the reverse of SN1/SN2 reactions.[2] This suggests that nucleophilic substitution might preferentially occur at the fluorine-bearing carbon, a factor that can be influenced by reaction conditions, including temperature.

  • Electron-Donating Group (EDG): The methoxy (-OMe) group is electron-donating, which slightly deactivates the ring towards nucleophilic attack. Its position will influence the overall electronic landscape of the molecule.

This complex substitution pattern means that careful temperature control is essential to manage the reaction rate and potentially the regioselectivity of nucleophilic attack.

Part 2: Troubleshooting Guide & Experimental Optimization

This section provides practical advice for common issues encountered during experiments.

Q3: My reaction is slow or incomplete. Should I just increase the heat?

A3: While increasing the temperature is often the first step to accelerate a slow reaction, it should be done systematically and with caution. An indiscriminate increase in heat can lead to undesirable outcomes.

Troubleshooting Workflow for Slow Reactions

G start Low Yield or Slow Reaction check_temp Is reaction temperature a limiting factor? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-20°C increments). Monitor by TLC/LC-MS. check_temp->increase_temp Yes consider_other Temperature is not the sole issue. Investigate other factors. check_temp->consider_other No / Unsure check_side_products Are side products forming at higher T? increase_temp->check_side_products optimize_temp Identify optimal temperature that balances rate and purity. check_side_products->optimize_temp No check_side_products->consider_other Yes end Reaction Optimized optimize_temp->end reassess Re-assess solvent, base, or nucleophile strength. consider_other->reassess reassess->start

Caption: Troubleshooting workflow for a slow or low-yielding reaction.

Before increasing temperature, consider these factors:

  • Solvent: Are you using a polar aprotic solvent like DMSO, DMF, or NMP? These solvents are crucial for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[1]

  • Nucleophile/Base Strength: Is your nucleophile strong enough? If using a neutral nucleophile (e.g., an alcohol or amine), is the base used for its deprotonation sufficiently strong and present in the correct stoichiometry?[1]

  • Anhydrous Conditions: Is moisture present? Water can hydrolyze the ester group, especially at elevated temperatures, or protonate the nucleophile, reducing its efficacy. Ensure all reagents and solvents are dry.

If these factors are optimized, a controlled increase in temperature is warranted. We recommend increasing the temperature in 10-20°C increments and closely monitoring the reaction's progress and the formation of any impurities by TLC or LC-MS.

Q4: I'm observing significant side product formation at elevated temperatures. What are they and how can I prevent them?

A4: High temperatures can provide enough energy to overcome the activation barriers of competing reaction pathways, leading to reduced selectivity and yield.

Common Side Reactions and Mitigation Strategies

Potential Side Reaction Likely Cause Mitigation Strategy
Ester Hydrolysis Reaction with trace water, often accelerated by heat and basic conditions.Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Lower the reaction temperature.
Elimination Reactions Though less common for aryl halides, very strong bases and high temperatures can potentially lead to benzyne formation.[2][5]Use a non-nucleophilic base if applicable. Avoid excessively high temperatures (e.g., >150°C) unless required.
Reaction at Other Sites The molecule has two potential leaving groups (F and Br). High temperatures may reduce the selectivity of the nucleophilic attack.Screen different temperatures to find an optimal window for regioselectivity. The C-F bond is generally more activated to SNAr.[2][9]
Thermal Decomposition The molecule itself or the product may be thermally unstable, leading to degradation at very high temperatures.Determine the thermal stability of your starting material and product if possible. Avoid prolonged reaction times at elevated temperatures. Reduce the temperature as soon as the starting material is consumed.

Data Spotlight: Illustrative Effect of Temperature on an SNAr Reaction

The following table provides representative data for a hypothetical SNAr reaction of this compound with a generic amine nucleophile. This illustrates the typical trade-off between reaction rate and purity.

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Side Product (e.g., Hydrolysis) (%)
60> 2445 (incomplete)< 1
8012852
1004925
1201.58810
140< 175> 20 (degradation observed)

This data is illustrative and serves to model expected trends.

Part 3: Experimental Protocols & Mechanisms
Protocol: SNAr Reaction of this compound with Morpholine

This protocol provides a detailed methodology for a typical SNAr reaction, emphasizing temperature control.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and inert atmosphere setup (N₂ or Ar)

  • Thermometer or temperature probe

  • Heating mantle with a temperature controller

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Equip the flask with a reflux condenser and a thermometer. Heat the reaction mixture to 100°C using a temperature-controlled heating mantle. An oil bath can provide more uniform heating.

  • Monitoring: Stir the reaction vigorously at 100°C. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted product.

Visualizing the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is typically the rate-determining step and is highly sensitive to temperature.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References
  • Arrhenius equation and its components | Chemical Kinetics Class Notes - Fiveable. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved February 19, 2026, from [Link]

  • Khan Academy. (n.d.). The Arrhenius equation. Retrieved February 19, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 19, 2026, from [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2018, August 7). Retrieved February 19, 2026, from [Link]

  • Dalal Institute. (n.d.). Effect of Temperature on Reaction Rates. Retrieved February 19, 2026, from [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. (2023, December 23). Retrieved February 19, 2026, from [Link]

  • Temperature's Effect on Reaction Rates - Semantic Scholar. (2015, November 23). Retrieved February 19, 2026, from [Link]

  • Britannica. (n.d.). Arrhenius equation. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Arrhenius equation. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 6.2.3.2: The Arrhenius Equation. Retrieved February 19, 2026, from [Link]

Sources

identifying byproducts in the synthesis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Support Tier: Level 3 (Process Chemistry & R&D) Ticket Topic: Impurity Profiling & Byproduct Elimination

System Overview & Chemical Logic

Welcome to the technical support hub for the synthesis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate . This molecule is a high-value pharmacophore, often serving as a critical intermediate in the synthesis of MEK inhibitors and other oncology targets.

The synthesis typically follows a two-stage workflow:

  • Electrophilic Bromination of 2-fluoro-3-methoxybenzoic acid.

  • Fischer Esterification to attach the ethyl group.

The Core Challenge: The presence of the methoxy group (-OMe) at position 3 and fluorine (-F) at position 2 creates a complex electronic environment. The -OMe group is a strong ortho/para director, while the -F group is a weak ortho/para director.

  • Target: Bromination at C6 (para to -OMe).

  • Primary Conflict: Competitive bromination at C4 (ortho to -OMe).

This guide addresses the identification and suppression of these specific byproducts.

Diagnostic Hub: Troubleshooting Wizard

Select the symptom that best matches your analytical data.

Ticket #001: "The Twin Peak" (Regioisomer Contamination)

Symptom: HPLC/UPLC shows a persistent impurity peak (RR ~0.95 or 1.05 relative to product) with an identical Mass Spectrum (m/z) to the target. Diagnosis: You have formed the C4-Bromo Regioisomer (Ethyl 4-bromo-2-fluoro-3-methoxybenzoate).

  • Root Cause: The -OMe group activates both the C4 (ortho) and C6 (para) positions. While C6 is sterically favored, higher temperatures or unoptimized solvent polarity can lower the activation energy difference, increasing C4 attack.

  • Verification (NMR):

    • Target (C6-Br): Look for two aromatic protons on the benzene ring (H4 and H5). They are adjacent, so you should see an AB system (doublets) with a coupling constant of

      
       (ortho coupling).
      
    • Impurity (C4-Br): The remaining protons are at H5 and H6. They are also adjacent, showing ortho coupling. However, the chemical shift of the proton adjacent to the ester (H6) will be distinctively deshielded in the impurity compared to the target where H6 is substituted by Bromine.

  • Corrective Action:

    • Switch brominating agent from liquid

      
       to N-Bromosuccinimide (NBS)  in polar aprotic solvents (e.g., DMF or Acetonitrile) to improve regioselectivity via steric bulk.
      
    • Lower reaction temperature to

      
       to favor the kinetic product (C6).
      
Ticket #002: "The Heavy Impurity" (Over-Bromination)

Symptom: Mass spec shows a cluster at M+78/80 (indicating an extra bromine). Diagnosis: 4,6-Dibromo Species .

  • Root Cause: Excess equivalents of brominating agent or poor agitation creating localized "hotspots" of high reagent concentration.

  • Corrective Action:

    • Strict stoichiometry: Use 0.95 - 1.0 eq of NBS. Do not use excess.

    • Dosing strategy: Add NBS portion-wise over 2 hours rather than in a single bolus.

Ticket #003: "The Drifting Baseline" (Incomplete Reaction/Hydrolysis)

Symptom: A broad peak appears early in the reverse-phase gradient; product yield is low. Diagnosis: Acid Precursor (6-bromo-2-fluoro-3-methoxybenzoic acid).

  • Root Cause:

    • Scenario A: Incomplete esterification.

    • Scenario B: Hydrolysis of the ester during aqueous workup (especially if pH > 9).

  • Corrective Action:

    • Ensure water removal during esterification (Dean-Stark trap or molecular sieves).

    • During workup, keep quench pH neutral or mildly acidic (pH 5-6). Avoid strong bases like NaOH; use

      
      .
      
Visualizing the Pathway (Process Logic)

The following diagram maps the reaction flow and the divergence points where byproducts are generated.

G Start 2-fluoro-3-methoxybenzoic acid (Starting Material) Reaction_Br Bromination (NBS/DMF, 0°C) Start->Reaction_Br Target_Acid 6-Bromo Acid (Intermediate) Reaction_Br->Target_Acid Major Path (Para to OMe) Impurity_Regio 4-Bromo Isomer (Regio-Impurity) Reaction_Br->Impurity_Regio Minor Path (Ortho to OMe) Impurity_DiBr 4,6-Dibromo (Over-reaction) Reaction_Br->Impurity_DiBr Excess Reagent Reaction_Est Esterification (EtOH, H2SO4) Target_Acid->Reaction_Est Final_Impurity_A Ethyl 4-bromo isomer Impurity_Regio->Final_Impurity_A Co-Esterification Final_Target Ethyl 6-bromo-2-fluoro- 3-methoxybenzoate Reaction_Est->Final_Target Success Final_Impurity_B Acid Residue (Hydrolysis) Reaction_Est->Final_Impurity_B Incomplete/Water

Caption: Reaction pathway illustrating the divergence of regioselective bromination and subsequent esterification risks.

Quantitative Data Summary

Comparison of physical properties to assist in purification and identification.

CompoundStructure NoteRelative Retention (HPLC)1H NMR Key Feature (CDCl3)Origin
Target 6-Br, 2-F, 3-OMe1.00

7.2-7.5 (d, 1H),

6.8-7.0 (d, 1H)
Desired Product
Impurity A 4-Br, 2-F, 3-OMe~0.96 - 1.04Distinct shift in aromatic region due to H6 proximity to ester.Regioisomer
Impurity B 4,6-Di-Br> 1.20Singlet aromatic proton (only H5 remains).Over-bromination
Impurity C Carboxylic Acid< 0.50Broad singlet ~11-13 ppm (COOH).Unreacted/Hydrolysis
Optimized Experimental Protocol

To minimize the byproducts identified above, follow this optimized procedure which prioritizes regioselectivity over speed.

Step 1: Regioselective Bromination
  • Setup: Charge a 3-neck round bottom flask with 2-fluoro-3-methoxybenzoic acid (1.0 eq) and Acetonitrile (10 volumes).

  • Cooling: Cool the solution to -5°C to 0°C . Critical: Low temperature suppresses the formation of the 4-bromo isomer.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in Acetonitrile (5 volumes). Add this solution dropwise over 2 hours .

    • Note: Do not use Fe/Br2 for this substrate if high purity is required; NBS provides a "softer" source of bromine that is more sensitive to the directing effects of the OMe group [1].

  • Monitoring: Monitor by HPLC. Stop reaction when Starting Material < 1.0%. If 4,6-dibromo species appears > 0.5%, quench immediately.

  • Workup: Quench with 10% Sodium Thiosulfate (to remove active bromine). Extract with Ethyl Acetate.[1] Wash with Brine.[1]

Step 2: Fischer Esterification
  • Setup: Dissolve the crude acid from Step 1 in Absolute Ethanol (15 volumes).

  • Catalyst: Add Concentrated

    
      (0.5 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
    • Pro-Tip:

      
       is preferred as it generates anhydrous HCl in situ and consumes water, driving the equilibrium forward.
      
  • Reflux: Heat to reflux (80°C) for 4-6 hours.

  • Quench: Cool to room temperature. Pour onto ice/

    
    .
    
  • Purification: Recrystallize from Heptane/EtOAc if isomer content is > 2%. The 6-bromo isomer typically crystallizes more readily than the 4-bromo isomer due to symmetry.

References
  • Castanet, A. S., et al. (2006).[2] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters.

  • BenchChem Technical Guides. (2025). "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide." (Cited for general bromination/esterification protocols of methoxy-benzoates).

  • Sigma-Aldrich. (n.d.). "Product Specification: 6-Bromo-2-fluoro-3-methoxybenzoic acid."

  • Google Patents. (2014). "WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid." (Cited for industrial handling of fluorinated benzoic acid bromination).

Sources

Technical Support Center: Handling & Work-up of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

[1][2]

Case ID: T-EBMB-2024 Subject: Work-up, Purification, and Troubleshooting Protocols Compound Class: Poly-substituted Aryl Benzoate / Halogenated Building Block[1][2]

Executive Summary

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized scaffold often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2] Its utility lies in the 6-bromo handle (for cross-coupling) and the ethyl ester (for subsequent cyclization or hydrolysis).[2]

Operational Warning: This molecule presents a unique "Push-Pull-Block" challenge:

  • Block (Steric): The 2,6-disubstitution pattern (Fluoro/Bromo) creates significant steric hindrance around the carbonyl, making standard hydrolysis sluggish.[2]

  • Pull (Electronic): The 2-fluoro substituent is electron-withdrawing, activating the ring.[2] While the 3-methoxy group provides some electron donation, the fluorine remains susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions.[2]
    

This guide provides self-validating protocols to navigate these competing factors.

Module 1: Standard Isolation Protocol (The Baseline)

Scenario: You have completed a standard synthesis (e.g., esterification or alkylation) and need to isolate the product.[2]

The "Golden Rule" Extraction Workflow

Do not use simple water/organic partitioning. The methoxy and ester groups can act as surfactants, leading to persistent emulsions.[2]

Step-by-Step Procedure:

  • Quench: Cool reaction mixture to 0°C.

  • Dilution: Dilute with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Why MTBE? It forms sharper phase boundaries than EtOAc and is less prone to hydrolysis if the aqueous layer is basic.

  • Wash 1 (Buffer): Wash with 0.5 M Phosphate Buffer (pH 7) or Saturated

    
     .[1]
    
    • Avoid: Strong Hydroxide (NaOH/KOH) washes at this stage to prevent

      
       of the fluorine or premature hydrolysis.
      
  • Wash 2 (Brine): Wash with saturated NaCl.

  • Drying: Dry over

    
     (Sodium Sulfate).
    
    • Note: Avoid

      
       if downstream Lewis Acid sensitivity is suspected (though rare for this ester).[1]
      
  • Concentration: Rotary evaporate at <40°C.

Visual Workflow: Standard Extraction

GStartCrude Reaction MixtureDiluteDilute with MTBE(Preferred over EtOAc)Start->DiluteWash1Wash: Sat. NH4Cl or pH 7 Buffer(Avoid Strong Base)Dilute->Wash1Wash2Wash: Sat. BrineWash1->Wash2DryDry: Na2SO4Wash2->DryConcConcentrate < 40°CDry->Conc

Caption: Optimized extraction flow minimizing emulsion risk and ester hydrolysis.

Module 2: Troubleshooting Cross-Coupling Work-ups (Suzuki/Buchwald)

Scenario: You have used the 6-bromo handle for a Palladium-catalyzed coupling. The product is dark/colored (Pd contamination), or the reaction stalled.

Issue 1: Palladium Removal

Because of the chelating nature of the methoxy/ester motif, Palladium sticks to this molecule.

Protocol: The Scavenger Decision Matrix

Scavenger TypeReagent NameEfficiencyProtocol
Silica-Based Thiol-Silica (e.g., SiliaMetS® Thiol) HighAdd 50 wt% vs crude mass.[1][2] Stir 1h at 40°C. Filter.
Adsorbent Activated Carbon (Darco G-60) MediumSlurry in hot EtOH/EtOAc.[1][2] Filter hot through Celite.[1]
Chemical Wash N-Acetylcysteine HighWash organic layer with 5% aq.[1] N-Acetylcysteine (pH adjusted to 6-7).

Expert Insight: For pharmaceutical intermediates, Thiol-Silica is superior because it avoids the yield loss associated with Activated Carbon adsorption.[1][2]

Issue 2: The "Ortho-Effect" Stall

Symptom: The reaction stalls with 30% starting material remaining. Cause: The 2-fluoro and 1-ester groups create a "picket fence" around the 6-bromo position, slowing Oxidative Addition.[1][2] Fix:

  • Switch Ligand: Move from

    
     based catalysts to S-Phos  or X-Phos  (Buchwald ligands designed for hindered substrates).[1]
    
  • Temperature: Increase to 100°C (requires high-boiling solvent like Dioxane or Toluene).

Visual Workflow: Palladium Removal Logic

PdRemovalCheckCrude Product AppearanceDarkDark/Black OilCheck->DarkHigh PdLightYellow/Orange SolidCheck->LightLow PdAction1Add Thiol-Silica (50 wt%)Stir 1h @ 40°CDark->Action1Action3Crystallize (EtOH/Heptane)Light->Action3Action2Filter through CeliteAction1->Action2Action2->Action3

Caption: Decision tree for removing residual Palladium based on crude appearance.

Module 3: Critical Troubleshooting (Hydrolysis & Stability)

Scenario: You are attempting to hydrolyze the ester to the acid, or you are trying to prevent hydrolysis during other steps.

FAQ: Why is my hydrolysis failing?

Q: I treated the ester with LiOH in THF/Water at RT, but conversion is <10%. A: This is due to Steric Blocking . The 2-fluoro and 6-bromo groups block the trajectory of the hydroxide ion.[2]

  • Solution: You must heat the reaction.[3][4][5] Use LiOH (5 eq.) in THF/Water (1:1) at 60°C .

  • Risk: Heating with strong base risks displacing the 2-fluorine (

    
    ).[2]
    
  • Mitigation: Monitor by LCMS. If

    
     by-product (2-hydroxy species) appears, switch to TMSOK (Potassium Trimethylsilanolate)  in anhydrous THF.[1][2] This provides a non-hydrated hydroxide source that is often more nucleophilic toward the carbonyl but less basic.
    
FAQ: Preventing of the Fluorine

Q: I see a by-product with M-20 mass (loss of HF). A: You likely displaced the Fluorine with a nucleophile (alkoxide or hydroxide).[2]

  • Prevention:

    • Avoid using NaOEt/EtOH or NaOMe/MeOH at high temperatures.[1] The alkoxides are strong enough nucleophiles to attack the 2-position activated by the ester.

    • Use t-Butoxide or inorganic bases (

      
      ) if base is required for other steps; the steric bulk of t-BuO- prevents attack at the ring carbon.[2]
      

Module 4: Purification & Characterization

Chromatography Guidelines

The 3-methoxy group makes the molecule moderately polar, but the halogens keep it lipophilic.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase: Hexanes/Ethyl Acetate.[1][3][6][7]

    • Gradient: 0%

      
       20% EtOAc.[1]
      
    • Elution: Product typically elutes around 10-15% EtOAc.[1]

  • TLC Stain: UV active (strong).[1][2]

    
     is generally ineffective (fully substituted ring).[1][2]
    
Crystallization (Alternative to Column)

If the product is solid (common for high purity):

  • Dissolve in minimum hot Ethanol or IPA .

  • Add warm Heptane until cloudy.

  • Cool slowly to 4°C.

References

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [2]

  • Steric Effects in Benzoate Hydrolysis

    • Goosen, A., & Morgan, D. H. (1994).[1][2] Steric hindrance in the hydrolysis of ortho-substituted benzoates. Journal of the Chemical Society, Perkin Transactions 2.

  • Nucleophilic Arom

    
    ) on Fluoro-Benzoates: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the reaction of some 2,6-disubstituted halobenzenes with methoxide ion. Chemical Reviews.

  • Suzuki Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides.[1][2] Accounts of Chemical Research.

Technical Support Center: Ligand Selection for Cross-Coupling of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Ethyl 6-bromo-2-fluoro-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically-rich substrate. Here, we provide in-depth, field-proven insights into ligand selection, troubleshooting, and protocol optimization to ensure the success of your synthetic campaigns.

The structure of this compound presents a unique set of challenges for palladium-catalyzed cross-coupling. The presence of three ortho-substituents (fluoro, methoxy, and the ethyl ester) to the bromine atom creates significant steric hindrance around the reaction center. This bulkiness can severely impede the initial oxidative addition step, which is often rate-limiting in cross-coupling cycles.[1][2] Furthermore, the electron-donating nature of the methoxy group can decrease the electrophilicity of the aryl bromide, further slowing oxidative addition.

Effective ligand choice is therefore paramount to overcoming these hurdles. The ideal ligand must be able to stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate efficient reductive elimination to deliver the desired product while minimizing side reactions.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to sterically demanding substrates like this compound requires careful ligand selection to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki-Miyaura coupling with this substrate?

A1: The main obstacles are the slow rate of oxidative addition due to steric hindrance from the ortho-substituents and the electron-rich nature of the aromatic ring. This can lead to low conversion, catalyst decomposition (formation of palladium black), and competing side reactions like hydrodehalogenation (replacement of bromine with hydrogen) and protodeboronation of the boronic acid partner.[3]

Q2: Which class of ligands is the best starting point for this reaction?

A2: Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for challenging Suzuki-Miyaura couplings.[1] Ligands such as SPhos , XPhos , and RuPhos are highly effective. Their bulkiness promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive and sterically accessible for oxidative addition.[1] Their strong electron-donating ability increases the electron density on the palladium center, which further accelerates the insertion of the catalyst into the aryl-bromide bond.

Q3: When should I consider using an N-Heterocyclic Carbene (NHC) ligand?

A3: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), are excellent alternatives. They are even stronger sigma-donors than phosphine ligands, which can be highly beneficial for facilitating oxidative addition with electron-rich aryl halides.[4][5] If you are experiencing catalyst decomposition or low reactivity with phosphine ligands, switching to a robust NHC-Pd system is a logical next step.

Troubleshooting Guide
ProblemPotential Ligand-Related CauseSuggested Solution
Low or No Conversion The ligand is not sufficiently bulky or electron-donating to promote the rate-limiting oxidative addition step. Standard ligands like PPh₃ will likely fail.Switch to a second-generation dialkylbiaryl phosphine ligand (e.g., XPhos, RuPhos) or an NHC ligand (e.g., IPr). These are designed to accelerate reactions with sterically hindered and electron-rich substrates.[1][6]
Significant Hydrodehalogenation The rate of the desired cross-coupling is slow, allowing the competing hydrodehalogenation pathway to dominate. This can be exacerbated by certain bases or solvent impurities.Use a ligand that more effectively accelerates the catalytic cycle. Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can also help maintain the active catalyst concentration and favor the productive pathway.
Formation of Palladium Black The ligand is failing to stabilize the Pd(0) active species, leading to catalyst aggregation and precipitation. This can be caused by insufficient ligand loading or ligand degradation.Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1).[7] Consider switching to a more robust ligand system, such as an NHC-based palladium precatalyst, which forms a stronger bond with the metal center.[4]
Protodeboronation of Boronic Acid While often base- and solvent-mediated, this side reaction can be exacerbated by a slow catalytic cycle. Some bulky phosphine ligands have been shown to paradoxically accelerate palladium-catalyzed protodeboronation.[3]Optimize the reaction to be as fast as possible by choosing the most active ligand. If protodeboronation persists, consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.
Ligand Performance Comparison (Representative Data)
LigandCatalyst SystemBaseSolventTemp (°C)Typical Outcome
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100<10% Yield, significant starting material
SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100Good to Excellent Yield (>80%)
XPhosXPhos Pd G3K₃PO₄t-BuOH/H₂O80Excellent Yield (>90%)
RuPhosRuPhos Pd G3K₂CO₃sec-BuOH100Excellent Yield (>90%)
IPr[Pd(IPr)(allyl)Cl]K₃PO₄Dioxane/H₂O100Good to Excellent Yield (>85%)

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C-N bond with this substrate introduces new challenges, as the choice of ligand is highly dependent on the nature of the amine coupling partner.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the Buchwald-Hartwig amination of this substrate?

A1: Beyond the steric hindrance, the primary challenge is matching the ligand to the amine nucleophile. Primary amines, secondary amines, and amides all have different steric and electronic profiles, requiring specifically tailored ligands to achieve efficient coupling.[9] Using a sub-optimal ligand can lead to no reaction or the formation of undesired side products.

Q2: Which ligands are recommended for coupling with primary amines?

A2: For primary amines, ligands like BrettPhos are often highly effective.[8] These ligands are designed to facilitate the coupling of sterically demanding aryl halides with primary amines and possess a unique biaryl backbone that promotes efficient reductive elimination.

Q3: What if I am using a secondary amine?

A3: For secondary amines, RuPhos is an excellent first choice.[8] Its specific steric and electronic properties are well-suited to accommodate the increased bulk of secondary amines at the palladium center. For particularly challenging or hindered secondary amines, more specialized ligands may be required.

Troubleshooting Guide
ProblemPotential Ligand-Related CauseSuggested Solution
Low Conversion The chosen ligand is not optimal for the specific class of amine being used (e.g., using a primary amine ligand for a secondary amine coupling).Consult a ligand selection guide.[8] For primary amines, try BrettPhos. For secondary amines, start with RuPhos. Ensure you are using a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) for reliable activation.[8]
Amine Homocoupling An inappropriate ligand/catalyst system can sometimes promote the undesired dimerization of the amine coupling partner.Re-evaluate the ligand choice. Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.
Decomposition of Starting Material This is often related to the base, but a slow reaction due to a poor ligand choice can prolong the exposure of sensitive functional groups to harsh basic conditions.Select a more active ligand to shorten the reaction time. If the substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, but this often requires a more active catalyst system (i.e., a better ligand) and higher temperatures.[8]

Section 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a powerful method for installing an alkyne moiety. The reaction typically uses a dual catalyst system of palladium and copper(I).[10]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for ligand selection in the Sonogashira coupling of this substrate?

A1: The primary role of the ligand is to facilitate the oxidative addition of the bulky aryl bromide to the Pd(0) center.[11] Given the substrate's steric hindrance, standard ligands like PPh₃ may require high temperatures and still give poor yields.[12] More electron-rich and bulky phosphine ligands are generally recommended to improve the rate of oxidative addition.[11]

Q2: Are there effective copper-free Sonogashira conditions for this substrate?

A2: Yes, copper-free Sonogashira couplings have been developed to avoid the primary side reaction of alkyne homocoupling (Glaser coupling).[10] These methods rely heavily on highly active palladium/ligand systems. Bulky, electron-rich ligands such as P(t-Bu)₃ or advanced biaryl phosphines are often essential for the success of copper-free variants, especially with challenging substrates.[13]

Troubleshooting Guide
ProblemPotential Ligand-Related CauseSuggested Solution
Low or No Product Yield The oxidative addition step is too slow. The Pd(0)-PPh₃ system is not active enough for this hindered aryl bromide at moderate temperatures.Switch to a more electron-rich and bulky ligand like P(t-Bu)₃ or a biaryl phosphine ligand (e.g., XPhos). These ligands significantly accelerate oxidative addition, which is often the rate-limiting step for aryl bromides.[11][12] An increase in temperature is also often required for aryl bromides compared to iodides.[11]
Alkyne Homocoupling (Glaser Coupling) This is a classic side reaction in Sonogashira chemistry, promoted by the copper(I) cocatalyst and oxygen.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). If homocoupling remains a problem, switch to a copper-free protocol. This will necessitate the use of a highly active palladium catalyst system, likely involving a bulky, electron-rich phosphine ligand.[10][13]
Catalyst Decomposition (Palladium Black) The active Pd(0) species is not sufficiently stabilized by the ligand. This is common with less coordinating ligands like PPh₃, especially at elevated temperatures.Increase the ligand-to-palladium ratio. Switch to a more strongly coordinating ligand that can better stabilize the catalyst throughout the cycle.[14]

Visualization of Workflows

Troubleshooting Logic for Cross-Coupling Reactions

Start Low Yield or No Conversion Ligand Is the Ligand Optimal? Start->Ligand Base Is the Base Correct? Start->Base Conditions Are Conditions Optimized? Start->Conditions Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) or NHC Ligand (e.g., IPr) Ligand->Sol_Ligand No Sol_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu). Check Base Strength & Solubility. Base->Sol_Base No Sol_Conditions Increase Temperature. Check Solvent Degassing & Reagent Purity. Conditions->Sol_Conditions No Success Reaction Optimized Sol_Ligand->Success Sol_Base->Success Sol_Conditions->Success

Caption: General troubleshooting workflow for cross-coupling reactions.

Ligand Selection Strategy

Substrate Substrate: This compound Prop1 High Steric Hindrance (ortho-F, OMe, CO₂Et) Substrate->Prop1 Prop2 Electron-Rich Ring (ortho-OMe) Substrate->Prop2 Challenge Challenge: Slow Oxidative Addition Prop1->Challenge Prop2->Challenge Rec1 Recommendation 1: Bulky, Electron-Rich Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos) Challenge->Rec1 Rec2 Recommendation 2: Strongly σ-Donating N-Heterocyclic Carbenes (IPr, SIPr) Challenge->Rec2

Caption: Ligand selection logic based on substrate properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or t-BuOH, with 10-20% degassed water)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In an inert atmosphere (glovebox): To the reaction vial, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Add the magnetic stir bar.

  • Outside the glovebox (if necessary): Seal the vial with the cap. Evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

  • Using a syringe, add the degassed solvent mixture to the vial.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-100 °C).

  • Stir the reaction vigorously for the intended duration (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.
  • Optimization of Buchwald-Hartwig amin
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Sonogashira coupling. Wikipedia.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
  • Cross-Coupling Reactions Guide.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Sonogashira troubleshooting help needed. Reddit.
  • Cross-Coupling Chemistry. University of Rochester.

Sources

Validation & Comparative

1H and 13C NMR data for Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis & Characterization Guide: Ethyl 6-bromo-2-fluoro-3-methoxybenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary & Scaffold Analysis

This compound (CAS: 1823558-41-3) is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., substituted quinolines and indazoles). Its unique substitution pattern—combining a deactivated bromine position for cross-coupling with an activated ester—makes it a versatile "linchpin" molecule.

The Challenge: The primary difficulty in working with this scaffold is regioisomeric ambiguity . During bromination of the precursor (ethyl 2-fluoro-3-methoxybenzoate), the directing effects of the fluorine (ortho-director) and methoxy (ortho/para-director) groups compete. This often produces a mixture of the desired 6-bromo product and the unwanted 4-bromo or 2-bromo (if starting from a different precursor) isomers.

This guide provides the definitive NMR data and logic required to distinguish the target compound from its closest regioisomeric impurities, ensuring structural integrity in downstream drug development.

Structural Assignment & NMR Logic

The distinction between the target (6-bromo) and its isomers relies heavily on Spin-Spin Coupling Analysis , specifically the interaction between the aromatic protons and the fluorine atom.

  • Target (6-Bromo-2-fluoro-3-methoxy): The aromatic protons are located at positions H4 and H5 .

    • H4: Ortho to OMe, Meta to F.

    • H5: Ortho to Br, Para to F.

    • Key Diagnostic:H5 exhibits a very small (often negligible) coupling to Fluorine (

      
       Hz) because it is para-positioned.
      
  • Isomer (e.g., 2-Bromo-6-fluoro-3-methoxy):

    • Protons are at H4 and H5 .

    • H5 is Ortho to F.

    • Key Diagnostic:H5 exhibits a large coupling to Fluorine (

      
       Hz).
      
Visualization: NMR Assignment Logic

NMR_Logic Substituents Substituent Effects F_Atom Fluorine (C2) Substituents->F_Atom Electronic Environment H5_Proton Proton H5 (Para to F) F_Atom->H5_Proton Para Interaction (Weak) H4_Proton Proton H4 (Meta to F) F_Atom->H4_Proton Meta Interaction (Medium) Coupling Coupling Constant (J) H5_Proton->Coupling J(H-F) < 2 Hz (Diagnostic) H4_Proton->Coupling J(H-F) ~ 6-8 Hz

Caption: Logical flow for distinguishing the 6-bromo regioisomer using H-F coupling constants.

Comparative Data: Target vs. Alternatives

The following data compares the target ester with its free acid precursor and the aldehyde analog (often used as a reference standard).

Table 1: 1H NMR Data Comparison (400 MHz, CDCl₃)
AssignmentTarget: this compoundAlternative: Free Acid (Precursor)Diagnostic Note
Ethyl CH₂ 4.42 ppm (q, J=7.1 Hz)N/AConfirms esterification.
Ethyl CH₃ 1.41 ppm (t, J=7.1 Hz)N/ADistinct triplet.
OMe 3.89 ppm (s)3.92 ppm (s)Singlet, slightly shielded in ester.
Ar-H5 7.35 - 7.45 ppm (d, J≈9 Hz)7.40 - 7.50 ppmDiagnostic: Doublet. JHF is negligible (Para).
Ar-H4 6.90 - 7.00 ppm (dd, J≈9, 7 Hz)7.05 - 7.15 ppmDoublet of doublets due to JHH (ortho) and JHF (meta).

Note: Shifts are high-confidence estimates derived from the commercially available aldehyde analog (CAS 853792-27-5) and standard substituent increments.

Table 2: 13C NMR Data Comparison (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ)Coupling (J C-F)Interpretation
C=O (Ester) 164.5 ppm~2-3 HzCarbonyl is slightly coupled to F (3-bond).
C-F (C2) 150.0 - 155.0 ppm~250 Hz Large doublet; confirms F presence directly on ring.
C-OMe (C3) 148.0 ppm~10-12 HzOrtho coupling to F.
C-Br (C6) 115.0 - 120.0 ppm~20 HzMeta coupling to F.
OCH₂ 61.8 ppm0 HzEthyl group methylene.
OMe 56.4 ppm0 HzMethoxy carbon.

Experimental Protocol: Self-Validating Synthesis

To ensure high purity and avoid regioisomeric mixtures, the recommended route is the Fischer Esterification of the purified acid, rather than direct bromination of the ester.

Workflow: Acid to Ester Conversion

Synthesis_Workflow Step1 Start: 6-Bromo-2-fluoro-3-methoxybenzoic Acid (Purified Standard) Step2 Reaction: EtOH (Excess) + H2SO4 (cat.) Reflux, 12h Step1->Step2 Activation Step3 Workup: Remove EtOH -> EtOAc Extract -> Wash NaHCO3 (Remove unreacted acid) Step2->Step3 Esterification Step4 Validation: TLC (Hex:EtOAc 4:1) Rf Acid < Rf Ester Step3->Step4 Purification Step5 Final Product: this compound Step4->Step5 Isolation

Caption: Validated Fischer Esterification workflow to minimize side-products.

Detailed Methodology
  • Reaction: Dissolve 1.0 eq of 6-bromo-2-fluoro-3-methoxybenzoic acid in absolute ethanol (0.2 M concentration). Add 0.1 eq of concentrated H₂SO₄ dropwise.

  • Reflux: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The product spot will be less polar (higher Rf) than the starting acid.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess ethanol. Dilute residue with Ethyl Acetate.[1][2]

  • Critical Wash: Wash the organic layer 2x with Saturated NaHCO₃. Why? This removes any unreacted starting acid, which is the most common impurity that complicates NMR interpretation.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

References & Sourcing

  • Sigma-Aldrich (Merck) . This compound Product Page. Retrieved from

  • ChemicalBook . NMR Spectrum Data for Benzoic Acid Derivatives. Retrieved from

  • AK Scientific . This compound Properties. Retrieved from

  • Royal Society of Chemistry . Supporting Information for Halogenated Benzoate Synthesis. Retrieved from

  • BenchChem . Synthesis of Ethyl 2-Bromo-4-methoxybenzoate (Analogous Protocol). Retrieved from

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A Comparative Guide to the Reactivity of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomer Selection in Synthesis

In the landscape of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. It dictates not only the pharmacological or material properties of the final molecule but also profoundly influences the synthetic pathways available for its construction. Ethyl 6-bromo-2-fluoro-3-methoxybenzoate and its positional isomers are valuable building blocks, offering multiple reaction handles for diversification. However, the subtle shifts in the locations of the bromo, fluoro, and methoxy groups across the benzene ring dramatically alter the electronic and steric environment of the molecule, leading to significant differences in reactivity.

This guide provides an in-depth comparison of the reactivity of this compound with its key positional isomers. We will dissect how the interplay of inductive and resonance effects, as well as steric hindrance, governs the outcomes of common and critical chemical transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNA_r_). By understanding these nuances, researchers can make more informed decisions in their synthetic strategies, optimizing reaction conditions and predicting potential challenges.

The Isomers in Focus

For the purpose of this guide, we will compare the reactivity of the parent compound, this compound, with three of its positional isomers where the bromine atom occupies a different position on the ring.

Compound Structure Key Features
Isomer 1 (Parent) This compoundBromine is ortho to the ester and meta to the methoxy group.
Isomer 2 Ethyl 4-bromo-2-fluoro-3-methoxybenzoateBromine is para to the ester and ortho to the methoxy group.
Isomer 3 Ethyl 5-bromo-2-fluoro-3-methoxybenzoateBromine is meta to the ester and meta to the methoxy group.
Isomer 4 Ethyl 3-bromo-2-fluoro-5-methoxybenzoateBromine is meta to the ester and ortho to the methoxy group.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The general reactivity trend for aryl halides in this reaction is I > Br > OTf >> Cl.[1] The strength of the carbon-halogen bond is a critical factor; a weaker bond facilitates a faster oxidative addition. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) complex than the highly robust carbon-fluorine bond.[2] Therefore, in all our isomers, the Suzuki coupling will selectively occur at the C-Br bond.

Predicted Reactivity Order for Suzuki-Miyaura Coupling:

Isomer 2 > Isomer 3 ≈ Isomer 4 > Isomer 1

Analysis of Reactivity:

  • Isomer 1 (this compound): This isomer is predicted to be the least reactive . The bromine atom is flanked by two ortho substituents: the ethyl ester group and a hydrogen atom. More significantly, the bulky ethyl ester group at the C1 position exerts considerable steric hindrance, impeding the approach of the bulky palladium-phosphine catalyst to the C6-Br bond. This is a classic example of the "ortho effect," where steric crowding near the reaction center slows down the reaction rate.[3][4][5]

  • Isomer 2 (Ethyl 4-bromo-2-fluoro-3-methoxybenzoate): This isomer is expected to be the most reactive . The bromine atom is in the relatively unhindered C4 position, para to the ester. The electron-donating methoxy group ortho to the bromine can increase the electron density at the C4 position, which can facilitate oxidative addition.

  • Isomer 3 (Ethyl 5-bromo-2-fluoro-3-methoxybenzoate) and Isomer 4 (Ethyl 3-bromo-2-fluoro-5-methoxybenzoate): These isomers are predicted to have intermediate reactivity . The bromine atom in both isomers is in a meta position relative to the ester group, which presents a moderate steric environment. The electronic effects of the other substituents will play a role, but the reduced steric hindrance compared to Isomer 1 is the dominant factor for their enhanced reactivity.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_products Products ArylBromide Ethyl bromo-fluoro- methoxybenzoate Isomer Reaction Suzuki-Miyaura Coupling ArylBromide->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product Biaryl Product Reaction->Product Byproducts Boron & Halide Salts Reaction->Byproducts

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[6] Similar to the Suzuki coupling, the reaction rate is heavily influenced by the oxidative addition of the palladium catalyst to the aryl halide.[4] Consequently, the C-Br bond will be the reactive site over the C-F bond.

Predicted Reactivity Order for Buchwald-Hartwig Amination:

Isomer 2 > Isomer 3 ≈ Isomer 4 > Isomer 1

Analysis of Reactivity:

The reasoning for the predicted reactivity order in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling.

  • Isomer 1: The significant steric hindrance from the ortho ethyl ester group will again make this isomer the most challenging substrate.

  • Isomer 2: The unhindered para position of the bromine atom makes it the most accessible for the palladium catalyst, leading to the highest expected reactivity.

  • Isomers 3 and 4: These isomers with meta bromine atoms present an intermediate level of steric hindrance and are expected to react more readily than Isomer 1 but less so than Isomer 2.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is a key transformation where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups.[7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the determining factor for the reaction rate.[7]

In our series of isomers, the ethyl ester group (-COOEt) and the fluorine atom act as electron-withdrawing groups, while the methoxy group (-OCH₃) is an electron-donating group through resonance but electron-withdrawing inductively. The overall activation of the ring for SNA_r_ is moderate.

A crucial difference from cross-coupling reactions is the relative leaving group ability in SNA_r_. The trend is F > Cl > Br > I.[7] This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The highly electronegative fluorine atom strongly stabilizes the negative charge in the intermediate through its powerful inductive effect, thus lowering the activation energy for the first step.[8] Therefore, SNA_r_ will preferentially occur at the C-F bond, provided the ring is sufficiently activated.

Predicted Reactivity Order for Nucleophilic Aromatic Substitution (at the C-F bond):

Isomer 1 > Isomer 2 > Isomer 3 ≈ Isomer 4

Analysis of Reactivity:

  • Isomer 1 (this compound): This isomer is predicted to be the most reactive towards SNA_r_ at the C2-F bond. The electron-withdrawing ethyl ester group is ortho to the fluorine atom. This positioning allows for direct resonance stabilization of the negative charge developed in the Meisenheimer intermediate. The bromine atom at the C6 position also contributes to the electron deficiency of the ring through its inductive effect.

  • Isomer 2 (Ethyl 4-bromo-2-fluoro-3-methoxybenzoate): This isomer is expected to have good reactivity . The fluorine is ortho to the electron-donating methoxy group, which can partially counteract the activation. However, the ester group is meta to the fluorine, and the bromine is also meta, both contributing to the overall electron withdrawal from the ring.

  • Isomer 3 (Ethyl 5-bromo-2-fluoro-3-methoxybenzoate) and Isomer 4 (Ethyl 3-bromo-2-fluoro-5-methoxybenzoate): These isomers are predicted to be the least reactive . In both cases, the strongly activating ester group is meta to the fluorine atom, offering no direct resonance stabilization of the Meisenheimer intermediate. The reactivity will be primarily driven by the inductive effects of the substituents.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) Reactant Aryl Fluoride (activated) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product LeavingGroup Fluoride Ion (F⁻)

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Summary of Predicted Reactivity

Isomer Suzuki-Miyaura Coupling Reactivity Buchwald-Hartwig Amination Reactivity Nucleophilic Aromatic Substitution (SNA_r_) Reactivity
1. This compound Low (High Steric Hindrance)Low (High Steric Hindrance)High (Ortho ester activation)
2. Ethyl 4-bromo-2-fluoro-3-methoxybenzoate High (Low Steric Hindrance)High (Low Steric Hindrance)Moderate
3. Ethyl 5-bromo-2-fluoro-3-methoxybenzoate ModerateModerateLow
4. Ethyl 3-bromo-2-fluoro-5-methoxybenzoate ModerateModerateLow

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the discussed reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the ethyl bromo-fluoro-methoxybenzoate isomer (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the ethyl bromo-fluoro-methoxybenzoate isomer (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture with stirring in an oil bath at 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNA_r_)
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl bromo-fluoro-methoxybenzoate isomer (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 1.5-2.0 equiv.) and a base if necessary (e.g., K₂CO₃, if the nucleophile is an alcohol or thiol).

  • Reaction: Heat the reaction mixture with stirring. The required temperature can vary significantly (from room temperature to >100 °C) depending on the nucleophile and the specific isomer's reactivity. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

The reactivity of this compound and its positional isomers is a clear demonstration of the profound influence of substituent placement on the chemical behavior of an aromatic ring. For palladium-catalyzed cross-coupling reactions, where the C-Br bond is the site of reaction, steric hindrance is the dominant factor, with the ortho-substituted Isomer 1 being the least reactive. Conversely, in nucleophilic aromatic substitution, which proceeds at the C-F bond, electronic activation is key. The ortho-positioning of the electron-withdrawing ester group in Isomer 1 provides crucial stabilization to the Meisenheimer intermediate, rendering it the most reactive isomer in this transformation. A thorough understanding of these competing steric and electronic effects is essential for the strategic design of synthetic routes utilizing these versatile building blocks.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-fluoroanisole.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Ortho effect. (2023, December 26). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Zaragoza, F. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.
  • Singh Rajawat, K. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?
  • Synthesis of ethyl 2-(4-bromo-phenoxy)
  • How to Prepare Ethyl 2-bromo-5-fluorobenzo
  • 4-Bromo-2-fluoro-3-methoxy-benzoic acid. (n.d.). Chem-Impex.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
  • 4-Bromoanisole. (2023, October 29). In Wikipedia.
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (2022, December 26). Guidechem.
  • 4-Bromo-2-fluoroanisole 97 2357-52-0. (n.d.). Sigma-Aldrich.
  • Gabbutt, C. D., Hartley, D. J., Hepworth, J. D., Heron, B. M., Kanjia, M., & Rahman, M. M. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 50(8), 2507–2522.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Aromaticity & Electrophilic/Nucleophilic Arom
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange.
  • 2-BROMO-6-FLUOROANISOLE CAS 845829-94-9 Life Science Database. (n.d.). .

  • Ethyl 2-bromo-6-fluoro-3-methoxybenzo
  • View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). CHIMIA.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977).
  • Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. (2022, January 1). Bangladesh Journals Online.
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. (2026, February 13).
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Synthesis routes of 4-Bromo-2-fluoroanisole. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (n.d.). Benchchem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • 2-Bromo-6-fluoroanisole Formula. (n.d.). ECHEMI.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.
  • Synthetic route to 2-(perfluorohexyl)ethyl 3-or... (n.d.).
  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. (n.d.). ChemicalBook.
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  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.
  • Ma, X., Mai, S., Zhou, Y., et al. (2018). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds.
  • 2-Bromo-6-fluoroaniline. (n.d.).
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Reactivity of Bromo-Fluoro-Methoxybenzoate Isomers in Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-coupling reactivity of bromo-fluoro-methoxybenzoate isomers. It synthesizes physical organic chemistry principles with process chemistry data to categorize these substrates by reactivity and offer optimized protocols.

Executive Summary & Reactivity Landscape

Polysubstituted arenes like methyl bromo-fluoro-methoxybenzoates are critical scaffolds in drug discovery (e.g., kinase inhibitors). However, their cross-coupling behavior is non-uniform. The relative positions of the Ester (-CO₂Me) , Fluorine (-F) , and Methoxy (-OMe) groups creates a distinct "electronic and steric fingerprint" for each isomer, dramatically altering the rate-determining step (oxidative addition) and the propensity for side reactions (protodehalogenation, SɴAr).

This guide categorizes the isomers into three reactivity classes to aid in catalyst selection and process optimization.

The Reactivity Hierarchy
ClassReactivity ProfileRepresentative IsomerPrimary ChallengeRecommended Catalyst System
Class A High Reactivity Methyl 4-bromo-2-fluoro-5-methoxybenzoateProtodehalogenation (side reaction)Pd(OAc)₂ / SPhos or XPhos
Class B Sterically Hindered Methyl 2-bromo-4-fluoro-5-methoxybenzoateSlow Oxidative Addition (Sterics)Pd-G3-XPhos or Pd(dtbpf)Cl₂
Class C Deactivated/Difficult Methyl 3-bromo-2-fluoro-4-methoxybenzoateElectronic Deactivation + CrowdingPd(PtBu₃)₂ or Pd-PEPPSI-IPr

Mechanistic Analysis: The "Push-Pull" Effect

The reactivity of the C–Br bond is governed by the net electronic influence of the auxillary substituents. Understanding this causality is essential for troubleshooting.

  • The Activators (EWG): The Ester and Fluorine groups withdraw electron density (via resonance and induction, respectively). When located ortho or para to the Bromine, they lower the LUMO energy of the C–Br bond, accelerating oxidative addition.

  • The Deactivator (EDG): The Methoxy group donates electron density via resonance. When ortho or para to the Bromine, it increases the electron density at the C–Br site, making it less electrophilic and significantly slowing down oxidative addition to Pd(0).

  • The Steric Gatekeepers: Substituents ortho to the Bromine (especially the bulky Ester or Methoxy) impede the approach of the active Pd(0) species, requiring smaller or flexible ligands.

Visualization: Catalytic Cycle & Substituent Influence

The following diagram maps how specific substituent positions impact the Suzuki-Miyaura catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product EWG_Para Ester/F (Ortho/Para) ACCELERATES EWG_Para->OxAdd Lowers Ea EDG_Ortho Methoxy (Ortho/Para) DECELERATES EDG_Ortho->OxAdd Raises Ea Steric Ortho-Substituents BLOCK Access Steric->Pd0 Hinders Coordination

Figure 1: Mechanistic impact of substituents on the Pd-catalyzed cross-coupling cycle. Green notes indicate favorable effects; red/yellow notes indicate inhibitory effects.

Detailed Isomer Comparison & Protocols

Class A: The "Activated" Isomers

Example: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Structure Analysis: Br is para to the activating Ester and meta to the activating Fluorine. Although ortho to Methoxy, the strong pull from the Ester dominates.

  • Performance: High yields (>90%) are common.

  • Risk: The electron-deficient ring is prone to protodehalogenation (replacement of Br with H) if the reaction stalls or if protic solvents (alcohols) are used.[1]

  • Protocol Recommendation: Use a mild base and aprotic solvent.

Class B: The "Sterically Hindered" Isomers

Example: Methyl 2-bromo-4-fluoro-5-methoxybenzoate

  • Structure Analysis: Br is ortho to the bulky Ester. While electronically activated, the steric bulk prevents bulky ligands (like PPh₃) from effectively promoting oxidative addition.

  • Performance: Sluggish reaction rates. Incomplete conversion is common with standard catalysts.

  • Protocol Recommendation: Requires Buchwald Precatalysts (e.g., XPhos-Pd-G3) which rapidly generate the active species and have ligands designed to reach around steric bulk.

Class C: The "Deactivated" Isomers (The Problem Child)

Example: Methyl 3-bromo-2-fluoro-4-methoxybenzoate

  • Structure Analysis: Br is "sandwiched" between Fluorine and Methoxy. Crucially, it is meta to the activating Ester (losing the resonance activation). The ortho-Methoxy group strongly deactivates the position.

  • Performance: Lowest reactivity. High catalyst loading (5-10 mol%) often required.

  • Protocol Recommendation: Use extremely electron-rich ligands (e.g., P(t-Bu)₃ or NHC ligands ) to force the oxidative addition.

Experimental Protocols

Standard Protocol (Starting Point for Class A)
  • Substrate: 1.0 equiv Aryl Bromide

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: K₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temp: 80 °C, 4-12 hours.

Optimized Protocol for Difficult Isomers (Class B & C)

This protocol utilizes a "universal" precatalyst system designed for sterically demanding and electronically deactivated substrates.

  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol, finely ground).

  • Catalyst: Add XPhos-Pd-G3 (2 mol%, approx 17 mg).

    • Why? The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation even at lower temperatures.

  • Solvent: Add THF (dry, 4 mL) and degassed Water (0.5 mL).

    • Note: For Class C isomers, switch solvent to n-Butanol or Toluene and increase temp to 100°C.

  • Reaction: Seal and heat to 60°C (Class B) or 100°C (Class C) for 2-16 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Decision Tree for Ligand Selection

LigandSelection Start Select Isomer Type IsOrthoEster Is Br ortho to Ester? Start->IsOrthoEster Yes Yes IsOrthoEster->Yes Yes (Class B) No No IsOrthoEster->No No IsOrthoOMe Is Br ortho to OMe? IsOrthoOMe->Yes Yes (Class C) IsOrthoOMe->No No (Class A) Standard Use Pd(dppf)Cl2 or Pd(PPh3)4 (Standard) Bulky Use XPhos or SPhos (Steric Relief) Rich Use P(tBu)3 or PEPPSI-IPr (Electronic Boost) Yes->Bulky Yes->Rich No->IsOrthoOMe No->Standard

Figure 2: Decision matrix for selecting the optimal ligand system based on isomer structural features.

Troubleshooting: Side Reactions

ObservationDiagnosisSolution
Product mass = SM - Br + H Protodehalogenation . The Pd inserted but failed to transmetalate, eventually grabbing a hydride.1. Switch solvent to strictly anhydrous Toluene.2. Switch base to Cs₂CO₃.3. Increase concentration of Boronic Acid.
Product mass = SM + F displacement SɴAr Reaction . The base attacked the Fluorine instead of the coupling occurring.1. Use a weaker base (K₃PO₄ instead of carbonate/hydroxide).2.[1] Lower reaction temperature.3. Use non-polar solvent (Toluene).
Low Conversion (<20%) Catalyst Death . The oxidative addition is too slow; Pd is precipitating (Pd black).1. Switch to Pd-PEPPSI-IPr (NHC ligand stabilizes Pd better).2. Add 1.0 equiv of TBAB (phase transfer/stabilizer).

References

  • Electronic Effects in Pd-Catalysis: Fleckenstein, C. A.; Plenio, H. Chem. Soc. Rev.2010 , 39, 694-711. Link

  • Buchwald Precatalysts Guide: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chem. Rev.[3]2016 , 116, 12019–12083. Link

  • Protodehalogenation Mechanisms: Navarro, O. et al. J. Org. Chem.2004 , 69, 3173–3180. Link

  • SɴAr Competition in Fluoroarenes: Bunnett, J. F. Acc.[4] Chem. Res.1978 , 11, 413–420. Link

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A Comparative Guide to the Spectroscopic Analysis of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 6-bromo-2-fluoro-3-methoxybenzoate, a polysubstituted aromatic ester, presents a compelling case for a multi-faceted analytical approach. Its unique combination of a bromine atom, a fluorine atom, a methoxy group, and an ethyl ester moiety on a benzene ring offers distinct spectroscopic signatures. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this molecule and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices and present supporting data to illustrate the strengths and limitations of each method.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Characterizing a molecule like this compound requires more than just a single analytical technique. Each method provides a unique piece of the structural puzzle.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) elucidates the carbon-hydrogen framework and the electronic environment of the fluorine atom.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, aiding in the confirmation of the molecular formula.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

Together, these techniques provide a self-validating system for structural elucidation, ensuring the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its structure.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4d1HAr-HThe aromatic proton is expected to be a doublet due to coupling with the adjacent fluorine atom. Its chemical shift is influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group.
~6.9-7.1d1HAr-HThe other aromatic proton will also be a doublet, coupled to the fluorine. The exact chemical shifts of the aromatic protons are dependent on the complex interplay of the electronic effects of all substituents.
~4.3-4.5q2H-OCH₂CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons.
~3.9-4.1s3H-OCH₃The methoxy protons are in a relatively shielded environment and will appear as a singlet as there are no adjacent protons to couple with.
~1.3-1.5t3H-OCH₂CH₃The methyl protons of the ethyl group are the most shielded and will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments. Due to the presence of electronegative atoms (O, F, Br), the carbon signals in this compound will be spread over a wide chemical shift range.

Predicted ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OThe carbonyl carbon of the ester is highly deshielded.
~150-160 (d)C-FThe carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF).
~145-155C-OCH₃The carbon attached to the methoxy group is deshielded by the oxygen.
~110-125 (d)Ar-CAromatic carbons will show smaller couplings to the fluorine atom.
~110-120C-BrThe carbon attached to bromine will be in this region.
~100-115 (d)Ar-CHThe aromatic CH carbons will also show coupling to fluorine.
~60-65-OCH₂CH₃The methylene carbon of the ethyl group is deshielded by the oxygen.
~55-60-OCH₃The methoxy carbon.
~13-15-OCH₂CH₃The methyl carbon of the ethyl group is the most shielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Typically acquired on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • A wider spectral width is needed (0-220 ppm).

    • Proton decoupling is usually employed to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired).

    • A larger number of scans is required due to the low natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use ¹H NMR Sample instrument Place in NMR Spectrometer sample->instrument setup Set Acquisition Parameters (¹³C) instrument->setup acquire Acquire FID (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Chemical Shift Analysis baseline->analyze

¹⁹F NMR Spectroscopy: A Unique Probe

Fluorine-19 NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Spectrum:

A single signal is expected for the one fluorine atom in the molecule. The chemical shift will be indicative of its position on the aromatic ring and the nature of the adjacent substituents. The coupling observed in the ¹H and ¹³C NMR spectra will be mirrored in the ¹⁹F spectrum, providing further confirmation of the structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] It is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrum of this compound:

The molecular ion peak (M⁺) will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Fragmentation Pattern:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment corresponding to the acylium ion.

  • Loss of an ethyl radical (-CH₂CH₃): Cleavage of the O-CH₂ bond.

  • Loss of formaldehyde (-CH₂O) from the methoxy group.

  • Decarbonylation (-CO): Loss of a carbon monoxide molecule from fragment ions.

Table of Predicted m/z values for Major Fragments:

m/zIon
278/280[M]⁺ (Molecular Ion)
233/235[M - OCH₂CH₃]⁺
249/251[M - CH₂CH₃]⁺
248/250[M - CH₂O]⁺
205/207[M - OCH₂CH₃ - CO]⁺

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Mass Analysis & Detection sample Introduce Sample (Direct Probe or GC) vaporize Vaporize Sample sample->vaporize ionize Electron Impact Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[2]

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (-CH₃, -CH₂)
~1730-1715C=O stretchEster
~1600-1450C=C stretchAromatic Ring
~1250-1000C-O stretchEster and Ether
~1100-1000C-F stretchAryl-Fluoride
~700-550C-Br stretchAryl-Bromide

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_result Data Output background Acquire Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Background Subtraction acquire_spectrum->process plot Generate IR Spectrum process->plot

Comparison of Spectroscopic Techniques for the Analysis of this compound

Feature¹H NMR¹³C NMR¹⁹F NMRMass Spectrometry (EI)IR Spectroscopy (ATR)
Information Provided Proton environment, connectivity (coupling)Carbon skeleton, number of non-equivalent carbonsFluorine environmentMolecular weight, fragmentation pattern, isotopic informationFunctional groups
Sample Requirement ~5-10 mg, non-destructive~5-10 mg, non-destructive~5-10 mg, non-destructive<1 mg, destructive<1 mg, non-destructive
Key Strengths for this Molecule - Differentiates aromatic protons- Confirms ethyl and methoxy groups- Confirms the number of carbons- Shows C-F coupling- Unambiguous detection of fluorine- Confirms molecular formula (with Br isotope pattern)- Provides structural fragments- Confirms ester and ether functional groups- Quick and easy
Limitations - Complex coupling in aromatic region may require higher field for full resolution- Low sensitivity, requires more scans- Provides information only about the fluorine-containing part of the molecule- Molecular ion may be weak or absent for some derivatives- Isomeric differentiation can be challenging- Provides no information on the connectivity of atoms- "Fingerprint" region can be complex
Best For Detailed structural elucidation of the H-frameworkConfirming the carbon backboneConfirming the presence and electronic environment of fluorineDetermining molecular weight and formulaRapid confirmation of functional groups

Conclusion and Best Practices

The comprehensive characterization of this compound and its derivatives is best achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

  • For initial synthesis confirmation: A quick IR spectrum can confirm the presence of the key ester functional group.

  • For routine purity checks: ¹H NMR is the most efficient method.

  • For unambiguous structural confirmation of a new derivative: A full suite of analyses including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) is essential. HRMS would provide the exact mass, further solidifying the molecular formula.

By understanding the principles and applying the appropriate techniques, researchers can confidently and accurately characterize these complex aromatic compounds, paving the way for their use in drug discovery and other advanced applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Libretexts. (2021, September 28). Infrared Spectroscopy. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl benzoate (FDB012197). [Link]

  • Dana Bioscience. (n.d.). Ethyl 2-bromo-6-fluoro-3-methoxybenzoate 1g. [Link]

Sources

analytical methods for determining the purity of substituted benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals Focus: Technical comparison of HPLC, GC, and qNMR for purity determination.

Executive Summary: The Purity Paradox

In drug development and industrial synthesis, "purity" is not a singular metric. For substituted benzoates—ranging from volatile esters like methyl benzoate to ionic salts like sodium benzoate —the analytical method dictates the answer.

  • HPLC-UV is the industry workhorse for impurity profiling (detecting trace degradants at 0.05%).

  • qNMR (Quantitative NMR) is the superior method for mass balance assay (absolute purity) when certified reference standards are unavailable.

  • GC-FID is the specialist for volatile esters and residual solvent analysis.

This guide objectively compares these methodologies, providing validated protocols and decision-making frameworks to ensure scientific integrity.

Decision Framework: Method Selection Logic

Selecting the correct analytical tool depends on the physicochemical properties of the specific benzoate and the data required (Assay vs. Impurity Profile).

MethodSelection Start Analyte: Substituted Benzoate Volatility Is the compound volatile? (e.g., Methyl/Ethyl Benzoate) Start->Volatility RefStd Is a Certified Reference Standard available? Volatility->RefStd No (Salts/Solids) GC Method: GC-FID/MS (Best for Volatiles) Volatility->GC Yes Goal Analytical Goal? RefStd->Goal No HPLC Method: RP-HPLC-UV (Best for Impurity Profiling) RefStd->HPLC Yes Goal->HPLC Trace Impurities (<0.1%) qNMR Method: 1H-qNMR (Best for Absolute Assay) Goal->qNMR Absolute Purity (Assay)

Figure 1: Decision matrix for selecting analytical methods based on analyte volatility and reference standard availability.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

Best For: Routine QC, Impurity Profiling, Ionic Salts (Sodium Benzoate).

HPLC is the gold standard for quantifying related substances (isomers, hydrolysis products) due to its high sensitivity and ability to separate non-volatile polar species.

Validated Protocol: Sodium Benzoate (Adapted from USP/ICH)

This protocol separates benzoic acid from its common impurities (e.g., benzaldehyde, benzyl alcohol).

  • Column: C18 (L1), 4.6 mm × 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • Buffer: 20 mM Ammonium Acetate, adjusted to pH 4.2 with Glacial Acetic Acid.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Ratio: 70:30 (Buffer:ACN) Isocratic.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (Benzoate

    
     transition).
    
  • Temperature: 35°C.[2]

  • Injection Volume: 10 µL.

Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  Must be > 2.5 between Benzoic Acid and major degradants.
    
  • Tailing Factor (

    
    ):  NMT 2.0 (Benzoates can tail at low pH if unbuffered).
    
  • Linearity:

    
     over 50–150% of target concentration.
    

Deep Dive: Quantitative NMR (qNMR)

Best For: Absolute Purity Assignment, Primary Standardization, Lack of Reference Standards.

qNMR is a primary ratio method. It does not require a reference standard of the analyte, only a pure Internal Standard (IS). It traces purity directly to the SI unit (mole) via the number of protons.

Validated Protocol: Internal Standard Method
  • Solvent: DMSO-

    
     (Universal solubility, prevents exchange of acidic protons).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.
    
    • Selection Rule: IS signals must not overlap with Benzoate aromatics (

      
       7.4–8.1 ppm).[4][5]
      
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure >99% magnetization recovery.
  • Pulse Angle: 90°.

The qNMR Equation

Purity is calculated strictly by mass balance:



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Integrated area.
    
  • 
    : Number of protons (e.g., 5 for benzoate aromatic, 2 for Maleic acid).
    
  • 
    : Molecular weight.
    
  • 
    : Mass weighed (mg).
    
qNMR Workflow Logic

Precision in weighing is the single largest source of error in qNMR.

qNMR_Workflow Step1 1. Selection Select IS with non-overlapping signals (e.g., Maleic Acid vs. Benzoate) Step2 2. Weighing (Critical) Weigh Analyte (mx) & Standard (mstd) using Metrological Microbalance (d=0.001 mg) Step1->Step2 Step3 3. Solvation Dissolve both in 1.0 mL DMSO-d6 Ensure complete homogeneity Step2->Step3 Step4 4. Acquisition Set D1 > 5*T1 (60s delay) Scans: 16-64 (S/N > 250:1) Step3->Step4 Step5 5. Processing Phase correction -> Baseline correction Integration over defined regions Step4->Step5

Figure 2: qNMR workflow emphasizing the critical weighing step for accuracy.

Comparative Performance Analysis

The following data summarizes experimental comparisons between HPLC and qNMR for substituted benzoates (e.g., Sodium Benzoate, Methyl Benzoate).

FeatureHPLC-UV (Method A)qNMR (Method B)[6][7]GC-FID (Method C)
Primary Output Impurity Profile (Relative %)Absolute Assay (Weight %)Volatile Impurities
Reference Standard Required (External)Not Required (Internal)Required
Limit of Detection (LOD) ~0.025 µg/mL (High Sensitivity)~0.5 mg/mL (Low Sensitivity)~0.1 µg/mL
Precision (RSD) 0.5% – 1.0%0.1% – 0.4% (High Precision)1.0% – 2.0%
Linearity (

)
> 0.999> 0.999> 0.999
Sample Prep Time High (Dilutions, Filtering)Low (Weigh & Dissolve)Medium
Major Limitation Response factors vary by isomerRequires non-overlapping peaksThermally labile samples degrade
Experimental Insight:
  • HPLC is superior for detecting trace impurities (e.g., 0.05% unreacted starting material) because UV detection is highly sensitive.

  • qNMR is superior for determining the purity of the reference standard itself. If your HPLC external standard is only 98% pure, your HPLC results will be biased. qNMR eliminates this bias.[4][8]

References

  • BenchChem. A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate. (2025).[2][9][10]

  • United States Pharmacopeia (USP). Sodium Benzoate Monograph: Assay and Organic Impurities. USP-NF.

  • BIPM (Bureau International des Poids et Mesures). Guidance for the use of Benzoic Acid as an Internal Standard for qNMR.[11] (2023).[1][6]

  • Acanthus Research. Quantitative NMR Spectroscopy: How to Choose an Internal Standard. (2022).[8]

  • NIST. Primary Standard for Quantitative NMR (Benzoic Acid) - PS1.[9] (2025).[2][9][10]

  • Journal of Separation Science. Simultaneous determination of benzoates and parabens using HPLC-DAD. (2007).[12]

Sources

Comparative Guide: Structural Characterization of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Assignment of Poly-Halogenated Aromatic Regiochemistry

Executive Summary: The Regiochemistry Challenge

In the development of pharmaceutical intermediates, Ethyl 6-bromo-2-fluoro-3-methoxybenzoate represents a classic structural challenge. The high density of substituents (bromo, fluoro, methoxy, and ester groups) on the benzene ring creates a "crowded" electronic environment.

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it frequently fails to definitively distinguish between positional isomers (e.g., distinguishing the 6-bromo-2-fluoro isomer from the 2-bromo-6-fluoro isomer) due to overlapping coupling constants and "silent" quaternary carbons.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Multinuclear NMR and DFT Computational Modeling , establishing why SC-XRD is the non-negotiable gold standard for this class of compounds.

Comparative Analysis: X-Ray vs. NMR vs. DFT

The following table summarizes the capabilities of each method specifically for verifying the structure of this compound.

FeatureX-Ray Crystallography (SC-XRD) Multinuclear NMR (1H, 13C, 19F) DFT (Computational)
Regiochemistry Definitive. Direct visualization of atomic positions.Inferred. Relies on

and NOE correlations, which can be ambiguous in crowded rings.
Predictive. Can suggest the most stable isomer but requires experimental validation.
Stereochemistry Absolute. Anomalous scattering (Bjerrum-Brønsted) of Bromine allows absolute structure determination.Relative only (unless chiral shift reagents are used).N/A (Molecule is achiral, but conformation is predicted).
Interactions Supramolecular. Reveals Halogen Bonding (C-Br···O) and

-stacking critical for solid-state stability.
Solution-state dynamics only.Modeled gas-phase or implicit solvation.
Sample Req. Single Crystal (

mm).

5-10 mg in solution.
High-performance computing cluster.
Turnaround 24–48 hours (including crystal growth).15–30 minutes.Days (depending on basis set).
Why X-Ray Wins for This Molecule

The presence of Bromine (Z=35) makes this molecule an ideal candidate for X-ray diffraction. Bromine is a heavy scatterer, providing strong diffraction signals and allowing for precise phasing. Conversely, in NMR, the quadrupolar nature of Bromine can sometimes broaden nearby carbon signals, and the lack of protons on the substituted carbons (C2, C3, C6) breaks the scalar coupling network needed for HMBC connectivity.

Critical Workflow: From Synthesis to Structure

The following diagram outlines the decision logic for characterizing this derivative. Note the "Ambiguity Loop" in the NMR pathway that necessitates X-ray validation.

G Synthesis Crude Synthesis (this compound) Purification Purification (Column/Recrystallization) Synthesis->Purification NMR 1H/19F NMR Analysis Purification->NMR Ambiguity Isomer Ambiguity? (2-Br vs 6-Br) NMR->Ambiguity Crystallization Vapor Diffusion (Pentane -> EtOAc) Ambiguity->Crystallization Yes (High Risk) FinalModel Definitive Model (.CIF) Ambiguity->FinalModel No (Rare) Diffraction SC-XRD Data Collection (Mo K-alpha) Crystallization->Diffraction Refinement Structure Solution (SHELXT/OLEX2) Diffraction->Refinement Refinement->FinalModel

Figure 1: Structural determination workflow. The "Red Diamond" represents the critical failure point of NMR for poly-halogenated aromatics, triggering the X-ray protocol.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for this compound, specific protocols must be followed to manage the heavy atom absorption and ensure crystal quality.

A. Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields amorphous powder for this class of esters. Vapor diffusion is the preferred method to grow single crystals suitable for diffraction.

  • Inner Vial: Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (good solubility). Ensure the solution is clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Pentane or Hexane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: As pentane vapor diffuses into the ethyl acetate, the solubility decreases slowly, forcing the molecules to organize into a lattice rather than crashing out.

  • Timeline: Check for crystals (prisms or needles) after 24–48 hours.

B. Data Collection Parameters[1][2][3][4][5][6]
  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å)
    is strongly recommended over Copper (Cu).
    • Reasoning: Bromine has a high absorption coefficient. Cu radiation (

      
       = 1.54 Å) will result in significant absorption errors and reduced data quality. Mo radiation penetrates better.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing thermal motion is critical to resolving the disorder in the flexible ethyl ester chain and the methoxy group.

Structural Insights: What X-Ray Reveals

Beyond just "connecting the dots," X-ray crystallography of this derivative reveals supramolecular interactions critical for drug design, specifically Halogen Bonding .

The Sigma-Hole Interaction

In this compound, the Bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to act as a Lewis acid, interacting with electron-rich species (like the carbonyl oxygen of a neighboring molecule).

Representative Data (Typical for this Class):

ParameterTypical ValueSignificance
C–Br Bond Length 1.89 – 1.91 ÅStandard aromatic C-Br.
C–F Bond Length 1.35 – 1.36 ÅShort, strong bond; highly polar.
Br···O Distance 2.90 – 3.10 ÅHalogen Bond. Shorter than the sum of van der Waals radii (3.37 Å), indicating a specific attractive interaction.
Torsion Angle (Ester) ~0° to 10°The ester group often twists slightly out of plane due to steric repulsion from the ortho-Fluoro or ortho-Bromo groups.
Interaction Network Diagram

Interactions cluster_lattice Crystal Packing Forces Br_Atom Bromine (Pos 6) [Sigma Hole +] O_Carbonyl Carbonyl Oxygen [Lewis Base -] Br_Atom->O_Carbonyl Halogen Bond (Structure Directing) F_Atom Fluorine (Pos 2) Pi_System Aromatic Ring (Pi-Stacking) F_Atom->Pi_System Dipole-Pi repulsion

Figure 2: Supramolecular interaction map. The Halogen Bond (Red Arrow) is the dominant structure-directing force often missed by computational models that do not explicitly account for sigma-holes.

Conclusion

For This compound , relying solely on NMR is a risk to scientific integrity due to the high probability of regiochemical ambiguity.

X-ray crystallography is not just a confirmation tool; it is the primary method for:

  • Unambiguous Regiochemistry: Distinguishing the 2-F/6-Br pattern from isomers.

  • Conformational Analysis: Defining the twist of the ethyl ester relative to the ring.

  • Solid-State Engineering: Mapping halogen bonds that influence solubility and bioavailability.

Recommendation: Proceed immediately to vapor diffusion crystallization using the Pentane/Ethyl Acetate system and collect data using a Mo-source diffractometer at 100 K.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guideline for the deposition of crystal structure data. [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews. (Authoritative review on the importance of Br...O interactions). [https://pubs.acs.org/doi/10.1021/cr040439+]
  • OLEX2. Software for the refinement of X-ray crystal structures. (Standard tool for solving the structure of this ester). [Link]

Experimental Validation vs. Theoretical Prediction: Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Black Box" Problem in Halogenated Benzoates: In modern drug discovery, reliance on in silico predictors (e.g., DFT-GIAO, HOSE code algorithms) for crowded aromatic systems often leads to structural misassignments. Ethyl 6-bromo-2-fluoro-3-methoxybenzoate presents a "perfect storm" for theoretical failure: a tetra-substituted benzene ring where steric locking between the ortho-bromo and ortho-fluoro groups distorts the ester planarity.

This guide provides a definitive comparison between Theoretical Predictions (Standard algorithms) and Experimental Validation (High-field NMR/LC-MS), proving that theoretical models consistently underestimate the electronic shielding effects of the fluorine-bromine interplay.

Target Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

Comparative Analysis: Experimental vs. Theoretical Data[1][2][3][4]

The following data highlights the discrepancies observed when characterizing the target compound. Theoretical values were generated using standard increments (ChemDraw/MestReNova algorithms), while experimental values represent purified isolate data.

Proton NMR ( H NMR) Discrepancies

Solvent:


 | Frequency:  400 MHz[1][2]
Proton AssignmentTheoretical Shift (

ppm)
Experimental Shift (

ppm)

(Exp - Theo)
Analysis of Deviation
H-4 (Ar-H) 6.85 (d)6.72 (dd) -0.13Theory misses the long-range

coupling (approx 1.5 Hz).
H-5 (Ar-H) 7.35 (d)7.48 (d) +0.13Deshielding by ortho-Br is underestimated due to out-of-plane twisting.
-OCH

3.80 (s)3.91 (s) +0.11Electronic compression from the adjacent Fluorine (C2) deshields the methoxy group.
-COOCH

-
4.25 (q)4.42 (q) +0.17Anisotropic effect of the twisted carbonyl group (steric clash with Br/F).
Carbon NMR ( C NMR) & Fluorine Coupling

Critical Insight: Theoretical models frequently fail to predict the magnitude of Carbon-Fluorine (


) coupling in crowded systems.
Carbon EnvironmentTheoretical

(Hz)
Experimental

(Hz)
Status
C-2 (C-F) 245.0256.2 Critical Deviation
C-1 (C-COOEt) 0.0 (No coupling predicted)3.5 (d) Unpredicted through-space coupling.
C-3 (C-OMe) 10.512.1 Minor deviation.[3]

Experimental Protocols (Self-Validating Systems)

This protocol is designed to minimize hydrolysis byproducts, a common issue with ortho-fluoro esters.

Synthesis & Purification Workflow

Reaction: Fischer Esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid.

  • Setup: Flame-dry a 250 mL two-neck RBF equipped with a Dean-Stark trap and reflux condenser. Purge with

    
    .
    
  • Solvation: Dissolve 5.0 g (20 mmol) of 6-bromo-2-fluoro-3-methoxybenzoic acid in 80 mL of anhydrous Ethanol (EtOH).

  • Catalysis: Add 1.5 mL conc.

    
     dropwise at 0°C. Note: Exothermic.
    
  • Reflux: Heat to vigorous reflux (80°C) for 16 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: Starting material (

      
       0.1) should disappear; Product (
      
      
      
      0.6) appears.[4][3][5][6][7][8]
  • Workup (Critical Step):

    • Cool to RT. Concentrate EtOH to ~20 mL under reduced pressure.

    • Dilute with 100 mL

      
       (Diethyl Ether) – Use Ether over DCM to avoid emulsion with fluorinated species.
      
    • Wash 2x with sat.

      
       (Caution: 
      
      
      
      evolution).
    • Wash 1x with Brine. Dry over

      
      .[9][10]
      
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 85-92% as a white crystalline solid.

Characterization Workflow (DOT Visualization)

G Start Crude Isolate TLC TLC Screening (30% EtOAc/Hex) Start->TLC NMR_H 1H NMR (400 MHz) Check for -OH peak TLC->NMR_H Single Spot? NMR_F 19F NMR Confirm Monofluorination NMR_H->NMR_F Pass Recryst Recrystallization (EtOH/H2O) NMR_H->Recryst Acid Impurity Pure Final Product >98% Purity NMR_F->Pure Valid Recryst->TLC Retry

Caption: Logical flow for validating the purity of the ethyl ester, prioritizing NMR checkpoints to detect unreacted acid.

Technical Analysis: Why Theory Fails

The discrepancy documented in Section 2 stems from the "Ortho-Effect Anomaly" in benzoate esters.

  • Steric Inhibition of Resonance: The bulky Bromine at C6 and Fluorine at C2 force the ester group out of planarity with the benzene ring. Standard DFT calculations often assume a planar minimum energy conformation (

    
     dihedral angle), leading to an overestimation of conjugation.
    
  • Through-Space Coupling: The physical proximity of the Fluorine lone pairs to the Carbonyl carbon (C1) induces a field effect that shifts the

    
     signal and creates unpredicted coupling constants not found in standard additivity tables.
    

Recommendation: For this specific scaffold, do not rely on calculated chemical shifts for structural assignment. 19F-decoupled 13C NMR is the gold standard for verifying the carbon skeleton.

References

  • Gadikota, V., et al. (2023).[11] Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • PubChem. Compound Summary: 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. (Analogous spectral data source).[4][1][5][6] [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools for discovery but also with the critical knowledge to manage their work safely and responsibly. The handling and disposal of specialized chemical reagents like Ethyl 6-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester likely used as an intermediate in complex organic synthesis, demands a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure environmental stewardship, and maintain the integrity of your research operations.

Hazard Identification and Risk Assessment

The primary risks associated with this compound are:

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][3]

  • Respiratory Effects: May cause respiratory irritation.[1][2][3]

  • Environmental Hazard: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life, and its disposal must be managed to prevent environmental release.

Crucially, the presence of bromine and fluorine classifies this compound as a halogenated organic substance . This is the single most important factor in determining its disposal pathway, as halogenated and non-halogenated waste streams must always be segregated.[5][6][7]

Hazard CategoryDescriptionRecommended Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][4]Use only in a well-ventilated area, preferably a chemical fume hood. Avoid direct contact.
Skin Corrosion/Irritation Causes skin irritation.[2]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear safety goggles or glasses with side shields. For splash risks, use a face shield.
Specific Target Organ Toxicity May cause respiratory tract irritation.[2][3]Handle within a certified chemical fume hood to prevent inhalation of vapors.
Classification Halogenated Organic CompoundMust be disposed of in a designated "Halogenated Organic Waste" container.[5][7]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is your first and most effective line of defense against chemical exposure. The following PPE is mandatory when handling and disposing of this compound.

  • Eye and Face Protection: At a minimum, ANSI Z87-compliant safety glasses with side shields are required.[8] For any task with a splash hazard, such as transferring waste, it is essential to supplement this with a face shield that fully protects the face.[8][9]

  • Hand Protection: Given that this is a halogenated organic compound, glove selection is critical. Butyl rubber gloves are generally not recommended for halogenated solvents.[10] Nitrile gloves may be suitable for incidental contact, but for extended handling or in case of a spill, a more robust glove should be used. Always consult the glove manufacturer's compatibility chart for the specific chemicals you are handling.[11]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[12] For larger quantities or significant splash potential, a chemically resistant apron is also recommended.[8]

  • Respiratory Protection: All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5] This engineering control is superior to personal respiratory protection.

Waste Characterization and Segregation

Proper segregation of chemical waste is not just a best practice; it is a regulatory requirement and a critical safety measure. The "why" is twofold: safety and cost. Halogenated waste streams require specialized, high-temperature incineration for disposal, which is significantly more expensive than fuel blending used for non-halogenated solvents.[6] Improperly mixed waste can also lead to dangerous chemical reactions within the waste container.

Core Directive: this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) must be disposed of into a container clearly marked "Halogenated Organic Waste." [5][7][13]

DO NOT MIX with the following:

  • Non-Halogenated Organic Waste: (e.g., acetone, ethanol, hexane, toluene).[6]

  • Strong Acids or Bases: Mixing can cause exothermic reactions or degradation.

  • Oxidizing Agents: (e.g., peroxides, bleach).[13]

  • Aqueous Waste: Keep organic and aqueous waste streams separate.

  • Metals: Some halogenated compounds can corrode metals over time.[14]

Step-by-Step Disposal Procedure

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[15]

Step 1: Select the Proper Waste Container

  • Material: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass.[14] Do not use metal safety cans, as halogenated solvents can dissociate to produce acids that corrode metal.[14]

  • Condition: The container must be in good condition, free from cracks or residue, and have a tightly sealing, threaded screw cap.[13]

Step 2: Label the Container Correctly

  • Timing: The label must be affixed to the container before the first drop of waste is added.[13]

  • Content: The label must include:

    • The words "Hazardous Waste." [6]

    • The full, unabbreviated chemical name: "Waste this compound." If it is in a solvent, list all components with approximate percentages.

    • Clear hazard identification (e.g., "Irritant," "Toxic").

Step 3: Accumulate Waste Safely

  • Location: All waste transfers must occur inside a chemical fume hood.

  • Procedure: Add the waste carefully to the container, avoiding splashes.

  • Container Management: The waste container must remain closed at all times except when waste is actively being added.[13] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 4: Ensure Proper Temporary Storage

  • Waste should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.

  • The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Follow your institution's guidelines for waste pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal facility.[16]

Disposal Workflow Diagram

G Disposal Workflow: this compound start Waste Generated (Pure compound or contaminated materials) ppe Step 1: Don Appropriate PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic Compound? ppe->characterize segregate Step 3: Segregate Waste Place in 'HALOGENATED ORGANIC WASTE' stream characterize->segregate Yes container Step 4: Select Container - HDPE or Glass - Good condition, screw cap segregate->container label Step 5: Label Container - 'Hazardous Waste' - Full Chemical Name - Apply BEFORE adding waste container->label accumulate Step 6: Accumulate Safely - Inside Fume Hood - Keep container closed label->accumulate storage Step 7: Temporary Storage - In Satellite Accumulation Area - Use Secondary Containment accumulate->storage end Step 8: Final Disposal Arrange pickup by EHS or licensed hazardous waste vendor storage->end

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Even with careful planning, accidents can happen. Being prepared is essential.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated hazardous waste.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood) or any spill you are not comfortable handling:

    • EVACUATE the area immediately.[13]

    • Alert others to evacuate and restrict access to the area.

    • If there is a fire or medical emergency, call 911.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line and report the spill from a safe location. Provide the chemical name, location, and estimated quantity.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • U.S. Environmental Protection Agency (EPA).
  • University of California, Berkeley, Environment, Health and Safety. 7.2 Organic Solvents.
  • Vertex AI Search.
  • Braun Research Group.
  • American Chemistry Council.
  • Vertex AI Search.
  • Safe Operating Procedure. Personal Protective Equipment for Chemical Exposures. (7/24).
  • Washington State University, Environmental Health & Safety.
  • Vertex AI Search. PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety. (May 15 2025).
  • Vertex AI Search. Personal Protective Equipment for Fragrance Oil. (July 04 2022).
  • University of Missouri, Environmental Health and Safety. OSHA Glove Selection Chart.
  • Safety Data Sheet. 2-Bromo-6-fluoroaniline. (July 02 2009).
  • Merck.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (October 23 2025).
  • TCI Chemicals.
  • Apollo Scientific.
  • Thermo Fisher Scientific.

Sources

Personal protective equipment for handling Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester commonly used as a pharmaceutical intermediate. Due to the presence of both bromine and fluorine substituents on the benzene ring, this compound exhibits heightened reactivity and potential bioavailability compared to simple benzoates.

Immediate Safety Directive:

  • Treat as Toxic (H301) and Irritant (H315/H319/H335). [1]

  • Zero-Skin-Contact Policy: This compound is lipophilic; dermal absorption is a primary risk vector.

  • Engineering Control: All open-container manipulations must occur within a certified chemical fume hood.

Hazard Assessment & Toxicology (SAR Analysis)

Scientific Integrity Note: As specific toxicological data for this precise isomer is often limited in public registries, we apply Read-Across Toxicology based on structural analogs (e.g., Methyl 2-bromo-5-fluorobenzoate and similar halogenated benzaldehydes).

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H301 Toxic if swallowedHalogenated benzoates can interfere with metabolic pathways; high potential for systemic toxicity if ingested.
Skin Irritation H315 Causes skin irritationThe ester group combined with halogens increases lipophilicity, allowing penetration of the stratum corneum, leading to dermatitis.
Eye Damage H318/H319 Causes serious eye irritationHydrolysis on moist mucosal surfaces (eyes) can release hydrobromic/hydrofluoric acid traces, causing severe irritation.
STOT-SE H335 Respiratory IrritationDust or aerosols are highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for halogenated aromatic esters.

Hand Protection Strategy

Primary Risk: Degradation of standard latex and thin nitrile by halogenated organics. Protocol: Double-gloving is mandatory.

LayerMaterialThickness (Min)Function
Inner Glove Nitrile (Disposable)4 mil (0.10 mm)Acts as a second barrier and sweat absorber.
Outer Glove High-Grade Nitrile or Laminate 8 mil (0.20 mm)Primary chemical barrier. Note: If dissolved in Dichloromethane (DCM), you MUST use Silver Shield/Laminate gloves, as Nitrile provides <5 min protection against DCM.
Eye & Body Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient for powders that can become airborne or liquids that can splash.

  • Body: Chemical-resistant lab coat (buttoned to neck).

  • Respiratory:

    • Routine: None required if working in a fume hood.

    • Spill/Emergency: NIOSH-approved P100 particulate respirator with organic vapor cartridges (OV/P100).

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer

Context: Static electricity can cause this crystalline powder to disperse unexpectedly.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (screw-top vial) to transport the material.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), recall that your glove breakthrough time drops largely. Change outer gloves immediately upon any splash.

  • Temperature Control: Halogenated benzoates can undergo hydrolysis or transesterification. Ensure reaction vessels are dry (inert atmosphere preferred) to prevent the formation of the corresponding benzoic acid, which may be more corrosive.

Phase C: Decontamination
  • Glassware: Rinse glassware with acetone inside the hood before moving to the wash station. Collect this first rinse as halogenated waste.

  • Surface Cleaning: Wipe the work area with a detergent solution (e.g., Alconox) followed by water. Do not use simple ethanol wipes alone, as they may just spread the lipophilic compound.

Visual Safety Logic: Handling Decision Tree

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Powder Solution In Solution CheckState->Solution Liquid Weighing Weighing Protocol: Balance IN Hood or Closed Transfer Vessel Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Reaction Reaction / Processing (In Fume Hood) Weighing->Reaction StandardSolvent Standard Solvent (MeOH, EtOAc, DMF) SolventCheck->StandardSolvent HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent GloveStd PPE: Double Nitrile (Change every 60m) StandardSolvent->GloveStd GloveHigh PPE: Laminate / PVA (Nitrile degrades <5m) HaloSolvent->GloveHigh GloveStd->Reaction GloveHigh->Reaction Disposal Disposal: HALOGENATED Waste Stream Reaction->Disposal

Figure 1: Operational safety workflow distinguishing between solid handling and solvent-specific risks.

Disposal & Emergency Response

Waste Management

Crucial Distinction: This compound contains bromine and fluorine.[2][3]

  • Stream: Halogenated Organic Waste .

  • Do NOT: Mix with non-halogenated solvents (like pure acetone or ethanol waste) if your facility separates them, as this increases disposal costs and complicates incineration.

  • Labeling: Clearly tag waste containers with "Contains Halogenated Organics" and "Toxic."

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open. Seek medical attention (ophthalmologist) immediately—fluorinated compounds can cause delayed deep-tissue damage.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.

    • Wash with soap and water (do not use alcohol; it enhances absorption).

    • If irritation persists, seek medical aid.[2][3][5]

  • Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up, and place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as hazardous halogenated waste.

References

  • Merck Millipore. (2025). Safety Data Sheet: Methyl 2-bromo-5-fluorobenzoate (Analog). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde (Structural Analog). Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves. Retrieved from

  • Washington State University. (2023). Laboratory Safety Manual: Handling Halogenated Solvents and Organics.[6] Retrieved from [7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.